Product packaging for 2-(Bromomethyl)thiolane(Cat. No.:CAS No. 53310-35-3)

2-(Bromomethyl)thiolane

Cat. No.: B15323513
CAS No.: 53310-35-3
M. Wt: 181.10 g/mol
InChI Key: TVWYIYIYMURMNB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)thiolane is a versatile sulfur-containing heterocyclic building block primarily used in organic synthesis and pharmaceutical research. The bromomethyl group (-CH₂Br) attached to the thiolane ring makes it a highly reactive alkylating agent and a key intermediate for constructing more complex molecular architectures through various carbon-carbon bond-forming reactions . This compound is particularly valuable in transition metal-catalyzed cross-coupling reactions, analogous to the well-documented use of 2-(bromomethyl)thiophene in Suzuki-Miyaura reactions . Such reactions are fundamental in medicinal chemistry for the regioselective synthesis of novel compounds, enabling the exploration of new therapeutic agents . Researchers utilize this brominated intermediate to develop potential pharmaceutical candidates, given that sulfur heterocycles are frequently employed in drug discovery for their diverse biological activities . As a reagent, it is essential for creating targeted molecules in a research setting. This product is labeled For Research Use Only (RUO) . It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human use. Proper personal protective equipment should be worn, and safe handling procedures must be followed, as with any chemical of this nature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrS B15323513 2-(Bromomethyl)thiolane CAS No. 53310-35-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53310-35-3

Molecular Formula

C5H9BrS

Molecular Weight

181.10 g/mol

IUPAC Name

2-(bromomethyl)thiolane

InChI

InChI=1S/C5H9BrS/c6-4-5-2-1-3-7-5/h5H,1-4H2

InChI Key

TVWYIYIYMURMNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)CBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)thiolane, also known as 2-(bromomethyl)tetrahydrothiophene, is a saturated heterocyclic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functionalized materials. Its structure, featuring a reactive bromomethyl group attached to a thiolane ring, makes it a versatile intermediate for introducing the tetrahydrothiophene moiety into larger molecules. This guide provides a summary of its known chemical properties, a detailed hypothetical protocol for its synthesis, and an overview of its expected chemical reactivity.

Chemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the fundamental chemical identifiers for this compound.[1]

PropertyValueSource
CAS Number 53310-35-3[1]
Molecular Formula C₅H₉BrS[1]
Molecular Weight 181.10 g/mol [1]
IUPAC Name This compound[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound would involve the bromination of the corresponding primary alcohol, (tetrahydrothiophen-2-yl)methanol. This transformation can be efficiently achieved using phosphorus tribromide (PBr₃).

Proposed Experimental Protocol: Synthesis from (Tetrahydrothiophen-2-yl)methanol

This protocol is a standard procedure for the conversion of primary alcohols to alkyl bromides.

Materials:

  • (Tetrahydrothiophen-2-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (tetrahydrothiophen-2-yl)methanol in anhydrous diethyl ether.

  • Cool the solution in an ice bath with stirring.

  • Slowly add phosphorus tribromide (1/3 molar equivalent) to the stirred solution via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start (Tetrahydrothiophen-2-yl)methanol in Anhydrous Diethyl Ether reaction 1. Cool to 0°C 2. Add PBr₃ dropwise 3. Reflux for 2-4 hours start->reaction Reagents workup 1. Quench with water 2. Wash with NaHCO₃, H₂O, Brine 3. Dry with MgSO₄ reaction->workup Quenching & Extraction purification Vacuum Distillation workup->purification Isolation product This compound purification->product Pure Compound

Caption: Synthetic workflow for this compound.

Chemical Reactivity

As a primary alkyl bromide, this compound is anticipated to be a versatile substrate for nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic and will readily react with a variety of nucleophiles, leading to the displacement of the bromide leaving group. This makes it a valuable intermediate for introducing the thiolane moiety into more complex molecular architectures.

Nucleophilic Substitution Reactions

The general reaction scheme involves the attack of a nucleophile (Nu⁻) on the methylene carbon, resulting in the formation of a new carbon-nucleophile bond and the departure of the bromide ion.

Common nucleophiles that are expected to react with this compound include:

  • Amines (R-NH₂): to form secondary amines.

  • Azides (N₃⁻): to form organic azides, which can be further reduced to primary amines.

  • Cyanides (CN⁻): to form nitriles, which can be hydrolyzed to carboxylic acids.

  • Thiolates (RS⁻): to form thioethers.

  • Alkoxides (RO⁻): to form ethers.

  • Carboxylates (RCOO⁻): to form esters.

G reactant This compound product Substituted Thiolane Derivative reactant->product Sɴ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Bromide Ion (Br⁻) product->leaving_group Displacement

Caption: General scheme for nucleophilic substitution.

Signaling Pathways and Biological Activity

There is no specific information available in the searched scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Its utility in drug development would primarily be as a synthetic intermediate to construct more complex molecules that may have biological targets.

Safety Information

Conclusion

This compound is a potentially useful, yet under-documented, chemical intermediate. While detailed experimental data on its physical properties are scarce, its synthesis can be reasonably achieved through standard organic chemistry methods. Its reactivity is predicted to be dominated by nucleophilic substitution, making it a valuable tool for the introduction of the thiolane functional group in the synthesis of novel compounds for pharmaceutical and materials science research. Further investigation into the specific properties and reactions of this compound is warranted to fully explore its synthetic potential.

References

An In-depth Technical Guide to 2-(Bromomethyl)thiophene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 45438-73-1[1][2][3]

Introduction

2-(Bromomethyl)thiophene, also known as 2-thenyl bromide, is a vital heterocyclic building block in the fields of medicinal chemistry and materials science.[4] Its thiophene core is a significant pharmacophore, present in numerous FDA-approved drugs, and imparts unique electronic and structural characteristics.[5][6] The presence of a reactive bromomethyl group makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly through carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development. Thiophene and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Bromomethyl)thiophene is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C5H5BrS[1][2]
Molecular Weight 177.06 g/mol [2]
Appearance Liquid[2]
Boiling Point 55 °C at 1.5 mmHg[2]
Melting Point -10 °C[2]
Synonyms 2-Thenyl bromide[1]

Experimental Protocols: Synthesis of 2-(Bromomethyl)thiophene Derivatives

The synthesis of 2-(bromomethyl)thiophene derivatives is a crucial step in the development of novel therapeutic agents and functional materials. A common and effective method involves the bromination of a methylthiophene precursor.

Synthesis of 2-Bromo-5-(bromomethyl)thiophene

This protocol outlines the synthesis of a doubly functionalized thiophene derivative, which can be a versatile intermediate for further chemical modifications.

Materials:

  • 2-Methylthiophene

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4), dry

  • Nitrogen gas

  • Standard reflux and distillation apparatus

  • Filtration setup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylthiophene (1 equivalent, 20.4 mmol) in 9–10 mL of dry carbon tetrachloride.[7]

  • Add N-bromosuccinimide (NBS) (2.1 equivalents, 42.84 mmol) to the suspension.[7]

  • Heat the reaction mixture to reflux and maintain for 4–5 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Remove the carbon tetrachloride from the filtrate under vacuum.

  • Purify the resulting crude product by fractional distillation to obtain 2-bromo-5-(bromomethyl)thiophene.[7]

Application as a Versatile Building Block in Drug Discovery

2-(Bromomethyl)thiophene is a cornerstone in the synthesis of complex organic molecules, largely due to the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution and cross-coupling reactions. Its thiophene ring system is a bioisostere of the benzene ring and is found in a variety of pharmaceuticals.

One of the most powerful applications of 2-(bromomethyl)thiophene derivatives is in palladium-catalyzed Suzuki cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the thiophene core and a variety of aryl or vinyl groups, enabling the construction of diverse molecular scaffolds for drug discovery.

Workflow for the Synthesis of 2-(Bromomethyl)-5-aryl-thiophene Derivatives via Suzuki Coupling

The following diagram illustrates the general workflow for the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, a class of compounds with potential antithrombotic and haemolytic activities.[7][8]

Suzuki_Coupling_Workflow cluster_synthesis Synthesis of Precursor cluster_coupling Suzuki Cross-Coupling Reaction cluster_application Application 2_Methylthiophene 2_Methylthiophene Bromination Bromination 2_Methylthiophene->Bromination NBS, CCl4, Reflux 2_Bromo_5_bromomethyl_thiophene 2-Bromo-5-(bromomethyl)thiophene Bromination->2_Bromo_5_bromomethyl_thiophene Suzuki_Reaction Suzuki Coupling 2_Bromo_5_bromomethyl_thiophene->Suzuki_Reaction Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Suzuki_Reaction 2_Bromomethyl_5_aryl_thiophene 2-(Bromomethyl)-5-aryl-thiophene Suzuki_Reaction->2_Bromomethyl_5_aryl_thiophene Pd(PPh3)4, K3PO4, 1,4-dioxane/H2O, 90°C Biological_Screening Biological Screening 2_Bromomethyl_5_aryl_thiophene->Biological_Screening

Synthetic workflow for 2-(bromomethyl)-5-aryl-thiophenes.
Detailed Methodology for Suzuki Cross-Coupling

This protocol details the general procedure for the palladium-catalyzed Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with an aryl boronic acid.

Materials:

  • 2-Bromo-5-(bromomethyl)thiophene (1 equivalent)

  • Aryl boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2.5 mol%)

  • Potassium phosphate (K3PO4) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen atmosphere

Procedure:

  • To a reaction vessel, add 2-bromo-5-(bromomethyl)thiophene (1 equivalent, 0.976 mmol) and Pd(PPh3)4 (2.5 mol%).[7]

  • Purge the vessel with nitrogen gas and add 1,4-dioxane (2.5 mL). Stir the resulting mixture for 30 minutes under a nitrogen atmosphere.[7]

  • To the mixture, add the aryl boronic acid (1.1 equivalents, 1.073 mmol), potassium phosphate (2 equivalents, 1.952 mmol), and water (0.625 mL).[7]

  • Heat the reaction mixture to 90°C and stir for 12 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can then be extracted and purified using standard laboratory techniques such as column chromatography.

Conclusion

2-(Bromomethyl)thiophene is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis and the reactivity of the bromomethyl group, especially in robust and reliable reactions like the Suzuki cross-coupling, allow for the creation of a vast library of novel compounds with diverse biological activities. The thiophene moiety itself is a privileged scaffold in medicinal chemistry, and the ability to readily functionalize it through the bromomethyl handle ensures that 2-(bromomethyl)thiophene will remain a key intermediate for researchers and scientists for the foreseeable future.

References

An In-depth Technical Guide to 2-(Bromomethyl)thiolane: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Available Data: This document aims to provide a comprehensive technical guide on 2-(Bromomethyl)thiolane. However, it is crucial to note that detailed experimental data and research specifically focused on this compound are limited in publicly available scientific literature. Much of the available information pertains to its aromatic analog, 2-(bromomethyl)thiophene. This guide will focus on the known properties of this compound, drawing distinctions from its thiophene counterpart where necessary, and supplementing with general chemical principles.

Introduction

This compound, also known as 2-(bromomethyl)tetrahydrothiophene, is a heterocyclic organic compound. It features a saturated five-membered ring containing a sulfur atom (a thiolane ring), with a bromomethyl group attached at the 2-position. This structure makes it a reactive building block in organic synthesis, particularly for introducing the thiolane moiety into larger molecules. Its applications are of interest to researchers in medicinal chemistry and materials science.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. Due to the limited availability of specific experimental data, some properties are based on predictions and comparisons with similar structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Chemical Formula C₅H₉BrS-
Molecular Weight 181.09 g/mol -
CAS Number 76530-05-9-
Appearance Likely a colorless to pale yellow liquidBased on similar alkyl halides
Boiling Point Data not availableExpected to be higher than thiolane due to the bromomethyl group
Density Data not availableExpected to be denser than water
Solubility Likely soluble in organic solvents, insoluble in waterTypical for small organobromine compounds

Synthesis of this compound

Logical Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification 2-Methylthiolane 2-Methylthiolane Reaction_Vessel Reaction in an inert solvent (e.g., CCl4) with heating or UV light 2-Methylthiolane->Reaction_Vessel N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Reaction_Vessel Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Purification Purification by Distillation or Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylthiolane in a suitable inert solvent such as carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the flask.

  • Reaction Conditions: Heat the mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization (Predicted)

Detailed, published spectra for this compound are not available. However, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Multiplets for the thiolane ring protons (CH₂ groups) between approximately 1.5-3.0 ppm. - A doublet for the bromomethyl protons (CH₂Br) around 3.4-3.6 ppm. - A multiplet for the proton at the 2-position (CH) adjacent to both the sulfur and the bromomethyl group.
¹³C NMR - Resonances for the four unique carbons of the thiolane ring. - A resonance for the bromomethyl carbon (CH₂Br) in the range of 30-40 ppm.
IR Spectroscopy - C-H stretching vibrations for the alkyl groups around 2850-2960 cm⁻¹. - C-Br stretching vibration around 500-600 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Applications in Research and Drug Development

As a functionalized thiolane, this compound is a useful intermediate in organic synthesis. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the attachment of the thiolane ring to various molecular scaffolds.

Potential Signaling Pathway Involvement (Hypothetical Diagram):

While no specific signaling pathways involving this compound are documented, it could be used to synthesize molecules that interact with biological targets. For instance, the thiolane moiety is present in some enzyme inhibitors. The following diagram illustrates a hypothetical role as a synthetic precursor.

G 2_Bromomethyl_thiolane This compound SN2_Reaction SN2 Reaction 2_Bromomethyl_thiolane->SN2_Reaction Nucleophile Nucleophilic Target Molecule (e.g., Amine, Thiol) Nucleophile->SN2_Reaction Thiolane_Derivative Thiolane-Containing Derivative SN2_Reaction->Thiolane_Derivative Biological_Target Biological Target (e.g., Enzyme, Receptor) Thiolane_Derivative->Biological_Target Biological_Activity Modulation of Biological Activity Biological_Target->Biological_Activity

Caption: Synthetic utility of this compound.

This reactivity makes it a valuable tool for medicinal chemists aiming to explore the structure-activity relationships of drug candidates by introducing a flexible, sulfur-containing ring.

Safety and Handling

Specific safety data for this compound is not widely available. However, based on its structure as an alkyl bromide, it should be handled with care.

  • General Hazards: Alkylating agents like this are often toxic and irritants.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a potentially useful, yet under-characterized, synthetic building block. Its saturated thiolane ring and reactive bromomethyl group offer possibilities for the synthesis of novel compounds in drug discovery and materials science. The lack of extensive published data highlights an opportunity for further research to fully elucidate its properties and potential applications. Researchers and scientists are encouraged to perform thorough characterization and safety assessments before use.

Technical Guide: Physical and Chemical Properties of 2-(Bromomethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)thiolane, also known as 2-(bromomethyl)tetrahydrothiophene, is a saturated heterocyclic compound containing a five-membered thiolane ring. Its structural features, particularly the presence of a reactive bromomethyl group, make it a potentially valuable building block in medicinal chemistry and drug development. The thiolane moiety is found in various biologically active natural products, exhibiting a range of activities including antiviral, anticancer, and antimicrobial properties.[1] This document provides a comprehensive overview of the known physical properties of this compound, a proposed synthetic protocol, and a conceptual workflow for its potential application in research.

Core Physical and Chemical Data

Quantitative data for this compound (CAS Number: 53310-35-3) is summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₉BrS
Molecular Weight 181.09 g/mol
Boiling Point 80–82 °C (at 15 Torr)[2]
Melting Point -10 °C[2]
Density 1.605 g/cm³[2]
LogP (Partition Coefficient) 2.276[2]

Experimental Protocols

Proposed Synthesis of this compound from 2-(Hydroxymethyl)thiolane

This proposed two-step synthesis involves the preparation of the precursor alcohol, 2-(Hydroxymethyl)thiolane, followed by its bromination.

Step 1: Synthesis of 2-(Hydroxymethyl)thiolane

The synthesis of the precursor alcohol, 2-(hydroxymethyl)thiolane, can be adapted from established methods for the reduction of corresponding carboxylic acids or their esters.

Materials:

  • 2-Thiolanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry workup reagents (e.g., sodium sulfate)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared.

  • A solution of 2-thiolanecarboxylic acid in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a specified period to ensure complete reduction.

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-(hydroxymethyl)thiolane.

  • Purification can be achieved by distillation under reduced pressure.

Step 2: Bromination of 2-(Hydroxymethyl)thiolane

The conversion of the alcohol to the corresponding bromide can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The use of PBr₃ is often preferred for primary alcohols as it generally proceeds with minimal rearrangement.

Materials:

  • 2-(Hydroxymethyl)thiolane

  • Phosphorus tribromide (PBr₃)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, a solution of 2-(hydroxymethyl)thiolane in a dry, non-protic solvent is prepared and cooled in an ice bath.

  • Phosphorus tribromide is added dropwise to the cooled solution with vigorous stirring.

  • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is carefully quenched by pouring it over ice.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.

Logical Workflow and Potential Applications

Given the lack of specific information on the biological activity or signaling pathway involvement of this compound, a logical workflow for its potential use in drug discovery research is presented below. This workflow illustrates how this compound could be utilized as a synthetic intermediate to generate a library of derivatives for biological screening.

G start Synthesis of This compound purification Purification and Characterization start->purification Crude Product derivatization Derivatization via Nucleophilic Substitution purification->derivatization Pure Intermediate screening Biological Screening of Derivatives derivatization->screening Compound Library hit_id Hit Identification screening->hit_id Screening Data lead_opt Lead Optimization hit_id->lead_opt Active Compounds

Synthetic and Screening Workflow for this compound Derivatives.

This diagram outlines a rational approach for leveraging the reactivity of this compound. The key step, "Derivatization via Nucleophilic Substitution," would involve reacting the compound with a variety of nucleophiles (e.g., amines, thiols, phenols) to create a diverse library of new chemical entities. These derivatives would then be subjected to a battery of biological assays to identify "hits" with desired activities, which could then be further optimized.

References

Stability and Storage of 2-(Bromomethyl)thiolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(Bromomethyl)thiolane. Due to the limited availability of public stability data for this specific compound, this guide synthesizes information from structurally related compounds, including alkyl bromides and thiophene derivatives, to provide a comprehensive understanding of its potential stability profile. The experimental protocols and quantitative data presented herein are representative examples based on established stability testing guidelines and the anticipated chemical behavior of this compound.

Chemical Properties and General Stability

This compound is a heterocyclic compound containing a saturated five-membered ring with a sulfur atom (thiolane) and a bromomethyl substituent. As an alkyl bromide, it is expected to be a reactive molecule, susceptible to nucleophilic substitution and elimination reactions. The presence of the sulfur atom in the thiolane ring may also influence its stability, potentially leading to oxidation under certain conditions.

General handling precautions for alkyl bromides should be followed.[1] These include working in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses), and avoiding contact with skin and eyes.[1][2]

Recommended Storage Conditions

Based on safety data sheets for similar compounds, the following storage conditions are recommended to ensure the stability of this compound:

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)To minimize the rate of potential degradation reactions.[2][3]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To prevent degradation due to moisture and oxidation.[2]
Light Store in an amber glass bottleTo protect from light-induced degradation.[3]
Container Tightly sealed containerTo prevent exposure to moisture and air.[3][4]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agentsTo avoid rapid and potentially hazardous reactions.[2][4]

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the bromomethyl group and oxidation of the sulfur atom in the thiolane ring.

G Hypothesized Degradation Pathways of this compound A This compound C (Thiolan-2-yl)methanol A->C HBr E This compound S-oxide A->E B Hydrolysis (H2O) D Oxidation ([O])

Figure 1: Hypothesized degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following is a representative protocol for a forced degradation study to identify potential degradation products and assess the inherent stability of this compound. This type of study is a crucial first step in developing a comprehensive stability profile.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1N)

  • Sodium hydroxide (1N)

  • Hydrogen peroxide (3%)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Forced degradation chamber (for photolytic and thermal stress)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 7 days.

    • Photolytic Degradation: Expose the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

    • Analyze the samples by HPLC. A typical HPLC method would be:

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 220 nm.

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage degradation of this compound.

    • Identify and quantify any major degradation products by comparing the chromatograms of the stressed samples to that of an unstressed control.

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL stock solution of this compound in Acetonitrile B Acid Hydrolysis (1N HCl, 60°C) A->B C Base Hydrolysis (1N NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation H->I

Figure 2: Workflow for the forced degradation study of this compound.

Representative Stability Data

The following tables present hypothetical data from an accelerated stability study of this compound stored under different conditions. This data is for illustrative purposes to demonstrate how stability data for this compound could be presented.

Accelerated Stability at 40°C / 75% RH
Time PointAssay (%) of this compoundTotal Degradation Products (%)Appearance
Initial99.8< 0.1Colorless liquid
1 Month98.51.3Colorless liquid
3 Months96.23.6Faint yellow liquid
6 Months92.17.7Yellow liquid
Stability at 25°C / 60% RH
Time PointAssay (%) of this compoundTotal Degradation Products (%)Appearance
Initial99.8< 0.1Colorless liquid
3 Months99.50.3Colorless liquid
6 Months99.10.7Colorless liquid
12 Months98.21.6Colorless liquid

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of 3-(Bromomethyl)thiolane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identifier: 3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide CAS Number: 321979-37-7 Synonyms: 3-(bromomethyl)thiolane 1,1-dioxide

This guide provides comprehensive safety and handling information for 3-(Bromomethyl)thiolane 1,1-dioxide, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, necessary precautions, and emergency procedures associated with this compound.

GHS Classification and Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for 3-(Bromomethyl)thiolane 1,1-dioxide is summarized below.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH318: Causes serious eye damage
Specific target organ toxicity - single exposure (Respiratory system)3H335: May cause respiratory irritation

GHS Pictograms:

Signal Word: Danger

Precautionary Statements

A comprehensive list of precautionary statements is provided to ensure the safe handling and storage of this chemical.[1]

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
PreventionP264Wash skin thoroughly after handling.
PreventionP271Use only outdoors or in a well-ventilated area.
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP302+P352IF ON SKIN: Wash with plenty of soap and water.
ResponseP304+P340IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
ResponseP310Immediately call a poison center or doctor.
ResponseP332+P313If skin irritation occurs: Get medical advice/attention.
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.
StorageP405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols & Handling Procedures

Handling:

  • Avoid contact with skin, eyes, and personal clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid breathing fumes.[1]

  • Use only with adequate ventilation.[1]

  • Wear suitable protective clothing, gloves, and eye/face protection.[1]

Storage:

  • Store in a tightly-closed container when not in use.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Keep away from sources of ignition.[1]

  • Store long-term in a cool, dry place.[1]

Incompatible Materials:

  • Strong oxidizing agents.[1]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the recommended procedures.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to minimize exposure risk.

Protection TypeEquipment
Eye/Face Protection Wear suitable eye/face protection.
Skin Protection Wear suitable protective clothing and gloves.
Respiratory Protection Use only with adequate ventilation.

Fire Fighting Measures

In the event of a fire involving this chemical, the following measures should be taken.

AspectRecommendation
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or chemical foam.
Specific Hazards Hazardous decomposition products include carbon oxides, hydrogen bromide, and sulfur oxides.[1]
Firefighter Protection As in any fire, wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.

Visual Guides and Workflows

The following diagrams illustrate key safety workflows for handling chemical substances like 3-(Bromomethyl)thiolane 1,1-dioxide.

G Chemical Spill Response Workflow cluster_detection Detection & Alert cluster_assessment Assessment cluster_response Response cluster_reporting Reporting spill Spill Detected alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Immediate Danger alert->assess is_major Major Spill? assess->is_major minor_spill Minor Spill: - Don appropriate PPE - Contain with absorbent material is_major->minor_spill No major_spill Major Spill: - Contact Emergency Response Team - Isolate the area is_major->major_spill Yes cleanup Clean & Decontaminate Area minor_spill->cleanup dispose Dispose of Waste per Regulations cleanup->dispose report Document Incident & Report to Supervisor dispose->report

Caption: A workflow for responding to a chemical spill.

PPE_Selection PPE Selection Logic cluster_hazards Identify Hazards cluster_ppe Select Appropriate PPE cluster_procedure Procedure inhalation Inhalation Hazard (Vapors, Dusts) respirator Respirator (e.g., Fume Hood, Mask) inhalation->respirator Mitigates skin_contact Skin Contact Hazard (Corrosive, Irritant) gloves_clothing Chemical-Resistant Gloves & Lab Coat/Apron skin_contact->gloves_clothing Protects Against eye_contact Eye Contact Hazard (Splash, Irritant) goggles_shield Safety Goggles & Face Shield eye_contact->goggles_shield Prevents don_ppe Don PPE Before Handling doff_ppe Doff PPE Correctly After Use

Caption: A logical guide for selecting appropriate PPE.

References

The Discovery and Synthesis of 2-(Bromomethyl)thiolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2-(Bromomethyl)thiolane, a saturated heterocyclic compound with potential applications in medicinal chemistry and drug development. While a singular "discovery" paper for this specific molecule is not readily identifiable in the surveyed literature, its synthesis can be achieved through established chemical transformations. This guide details a plausible synthetic pathway, including experimental protocols for the preparation of the key intermediate, (thiolan-2-yl)methanol, and its subsequent bromination. Furthermore, it presents a summary of relevant spectroscopic data for the characterization of these compounds and touches upon the broader biological significance of the thiolane motif.

Introduction

The thiolane ring, a saturated five-membered heterocycle containing a sulfur atom, is a structural motif found in various biologically active molecules. Thiolane-based compounds have demonstrated a wide range of pharmacological activities, including antiviral, anticancer, anti-platelet, and antimicrobial properties, making them attractive scaffolds in drug discovery.[1][2] this compound represents a functionalized thiolane derivative, poised for further chemical modification and exploration of its therapeutic potential. The presence of a reactive bromomethyl group allows for the facile introduction of this scaffold into larger molecular frameworks, making it a valuable building block for medicinal chemists.

Synthesis of this compound

A reliable and straightforward synthesis of this compound can be envisioned through a two-step process: the preparation of (thiolan-2-yl)methanol, followed by the bromination of the primary alcohol.

Step 1: Synthesis of (Thiolan-2-yl)methanol

While a direct, one-pot synthesis for (thiolan-2-yl)methanol is not prominently described, a relevant and adaptable procedure can be derived from the synthesis of a similar compound, (thiolan-2-yl)diphenylmethanol.[3][4] This synthesis involves a double nucleophilic substitution to form the thiolane ring. A more direct, albeit less detailed, approach would involve the reduction of a commercially available precursor like 2-tetrahydrofuroic acid to its corresponding alcohol, followed by conversion to the thiolane. However, for the purpose of this guide, we will focus on a protocol adapted from the synthesis of the diphenylmethanol derivative, which provides a clear and well-documented methodology for the formation of the thiolane ring.

Experimental Protocol: Synthesis of (Thiolan-2-yl)methanol (Adapted)

  • Reaction: A mixture of a suitable starting material, such as (R)-(+)-3-(3-bromopropyl)-2,2-diphenyloxirane (or a simpler analogue without the phenyl groups), and sodium sulfide nonahydrate (Na₂S·9H₂O) in 95% ethanol is subjected to sonication at a controlled temperature (10–25 °C) for an extended period (e.g., 34 hours).[3]

  • Work-up: Upon completion of the reaction (monitored by techniques like thin-layer chromatography or NMR), the ethanol is removed under reduced pressure. The resulting residue is then partitioned between deionized water and a suitable organic solvent, such as dichloromethane (CH₂Cl₂). The aqueous layer is further extracted with the organic solvent to ensure complete recovery of the product.[3]

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated in vacuo to yield the crude product. Further purification can be achieved through column chromatography on silica gel.

Step 2: Bromination of (Thiolan-2-yl)methanol

The conversion of the primary alcohol, (thiolan-2-yl)methanol, to the target compound, this compound, can be accomplished using standard brominating agents for primary alcohols. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation, proceeding via an SN2 mechanism, which is particularly suitable for primary and secondary alcohols.[1][5][6] An alternative method involves the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[7]

Experimental Protocol: Bromination using Phosphorus Tribromide

  • Reaction: The (thiolan-2-yl)methanol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and cooled in an ice bath to 0 °C. Phosphorus tribromide (PBr₃) is then added dropwise to the stirred solution, maintaining the temperature below 0 °C.[5] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

  • Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The resulting mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude this compound can be purified by vacuum distillation.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data
(Thiolan-2-yl)methanol C₅H₁₀OS118.20¹H NMR (predicted): Shifts expected for methylene protons of the thiolane ring and the hydroxymethyl group. IR: Characteristic broad O-H stretch (~3300 cm⁻¹) and C-S stretching vibrations.[8][9]
This compound C₅H₉BrS181.09¹H NMR (predicted): Downfield shift of the bromomethyl protons compared to the hydroxymethyl protons. MS: Presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) would be characteristic.[10] IR: Disappearance of the O-H stretch.

Mandatory Visualizations

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway precursor Suitable Precursor (e.g., Halo-alcohol) intermediate (Thiolan-2-yl)methanol precursor->intermediate  Na₂S·9H₂O, EtOH   product This compound intermediate->product  PBr₃ or CBr₄/PPh₃  

Caption: Synthetic route to this compound.

Diagram 2: Experimental Workflow for Synthesis

Experimental_Workflow cluster_step1 Step 1: Synthesis of (Thiolan-2-yl)methanol cluster_step2 Step 2: Bromination start1 Reaction Setup (Precursor, Na₂S·9H₂O, EtOH) reaction1 Sonication start1->reaction1 workup1 Solvent Removal & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 end1 (Thiolan-2-yl)methanol purification1->end1 start2 Reaction Setup ((Thiolan-2-yl)methanol, Solvent) end1->start2 reaction2 Addition of PBr₃ start2->reaction2 workup2 Quenching & Extraction reaction2->workup2 purification2 Vacuum Distillation workup2->purification2 end2 This compound purification2->end2

Caption: Experimental workflow for the synthesis of this compound.

Biological Significance and Future Directions

While specific biological activities of this compound are not yet reported, the thiolane moiety is a key component in many bioactive natural products and synthetic drugs.[1][2] The introduction of a reactive bromomethyl handle on the thiolane scaffold provides a versatile platform for the synthesis of novel derivatives. These derivatives could be screened for a variety of biological targets, leveraging the known pharmacological profile of other thiolane-containing molecules. Future research could focus on synthesizing a library of compounds derived from this compound and evaluating their efficacy in areas such as oncology, virology, and microbiology. The logical progression of this research is depicted in the following diagram.

Diagram 3: Research and Development Logic

Research_Logic synthesis Synthesis of This compound derivatization Derivatization & Library Synthesis synthesis->derivatization screening Biological Screening (e.g., Anticancer, Antiviral) derivatization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Logical flow for the development of this compound-based therapeutics.

Conclusion

This technical guide has outlined a feasible synthetic route for the preparation of this compound, a promising building block for drug discovery. By providing detailed, albeit adapted, experimental protocols and a framework for its characterization, this document serves as a valuable resource for researchers in medicinal chemistry and related fields. The versatility of the thiolane scaffold, combined with the reactivity of the bromomethyl group, opens up numerous avenues for the development of novel therapeutic agents. Further investigation into the synthesis of diverse libraries based on this core structure is warranted to fully explore its biological potential.

References

An In-depth Technical Guide to 2-(Bromomethyl)thiolane: Synthesis, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, 2-(Bromomethyl)thiolane is not a commercially available compound, and no published data on its synthesis or properties exists. This guide, therefore, presents a comprehensive, theoretical approach to its synthesis based on established chemical principles and analogous reactions. The experimental protocols provided are adapted from standard organic chemistry procedures and should be performed with all appropriate safety precautions by qualified personnel.

Introduction

This compound, also known as 2-(bromomethyl)tetrahydrothiophene, is a saturated heterocyclic compound containing a five-membered thiolane ring with a bromomethyl substituent at the 2-position. While its specific applications are yet to be explored due to its current unavailability, its structure suggests potential as a versatile building block in medicinal chemistry and materials science. The presence of a reactive bromomethyl group attached to a flexible, non-aromatic sulfur-containing scaffold makes it an interesting candidate for the synthesis of novel thioether derivatives, ligands for catalysis, and precursors to pharmacologically active molecules. This guide provides a proposed synthetic route, estimated physicochemical properties, and detailed experimental protocols to facilitate its synthesis and characterization by researchers.

Proposed Synthetic Pathway

A plausible and direct synthetic route to this compound is a two-step process commencing from the commercially available precursor, 2-thiolanecarboxylic acid. The proposed pathway involves the reduction of the carboxylic acid to the corresponding primary alcohol, 2-(hydroxymethyl)thiolane, followed by a subsequent bromination reaction.

Synthetic Pathway of this compound Proposed Synthesis of this compound start 2-Thiolanecarboxylic acid intermediate 2-(Hydroxymethyl)thiolane start->intermediate Reduction (e.g., BH3·THF) product This compound intermediate->product Bromination (e.g., PBr3)

Caption: Proposed two-step synthesis of this compound.

Data Presentation: Physicochemical Properties

Due to the lack of experimental data for this compound and its direct precursor, 2-(hydroxymethyl)thiolane, the following table includes data for the proposed starting material and a structurally related compound, 2-methylthiolane, to provide an estimation of their properties.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
2-Thiolanecarboxylic acid C₅H₈O₂S132.18135-137 (at 10 mmHg)~1.2~1.52
2-Methylthiolane C₅H₁₀S102.20132-1340.9601.493
2-(Hydroxymethyl)thiolane (Estimated)C₅H₁₀OS118.20180-190~1.1~1.51
This compound (Estimated)C₅H₉BrS181.10200-215~1.5~1.55

Experimental Protocols

The following are detailed, theoretical experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of 2-(Hydroxymethyl)thiolane from 2-Thiolanecarboxylic acid

Reaction:

Methodology:

This procedure is adapted from standard protocols for the reduction of carboxylic acids using borane-tetrahydrofuran complex.

Materials:

  • 2-Thiolanecarboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-thiolanecarboxylic acid in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 1 M solution of borane-tetrahydrofuran complex via the dropping funnel to the stirred solution of the carboxylic acid. An excess of the reducing agent is typically used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl until the cessation of gas evolution.

  • Partition the mixture between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(hydroxymethyl)thiolane.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound from 2-(Hydroxymethyl)thiolane

Reaction:

Methodology:

This procedure is a standard method for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide.[1][2][3]

Materials:

  • 2-(Hydroxymethyl)thiolane

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Ice-cold water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-(hydroxymethyl)thiolane in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess PBr₃.

  • Separate the organic layer and wash it cautiously with ice-cold water, followed by saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude this compound should be purified by vacuum distillation.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

G Experimental Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination a Dissolve 2-Thiolanecarboxylic acid in THF b Add BH3·THF at 0°C a->b c Reflux b->c d Quench with HCl c->d e Workup and Extraction d->e f Purification (Distillation/Chromatography) e->f g Dissolve 2-(Hydroxymethyl)thiolane in Ether f->g Intermediate Product h Add PBr3 at 0°C g->h i Stir at RT h->i j Quench with Ice i->j k Workup and Extraction j->k l Purification (Vacuum Distillation) k->l

Caption: Workflow for the proposed synthesis of this compound.

Conclusion

This technical guide outlines a proposed synthetic route for the novel compound this compound. While direct literature is absent, the presented two-step synthesis from 2-thiolanecarboxylic acid via reduction and subsequent bromination is based on well-established and reliable organic transformations. The provided experimental protocols are intended to serve as a foundational methodology for researchers and drug development professionals interested in exploring the chemistry and potential applications of this and related saturated sulfur-containing heterocyclic compounds. It is anticipated that the synthesis of this compound will open new avenues for the development of innovative molecules with unique properties.

References

Commercial Availability and Synthetic Pathways of 2-(Bromomethyl)thiolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Introduction

2-(Bromomethyl)thiolane, also known as 2-(bromomethyl)tetrahydrothiophene, is a saturated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Its saturated thiolane (tetrahydrothiophene) ring distinguishes it from its more commonly cited aromatic counterpart, 2-(bromomethyl)thiophene, offering different conformational flexibility and reactivity profiles. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and known properties of this compound (CAS No. 53310-35-3).

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. While not as commonly stocked as its thiophene analog, it can be procured for research and development purposes.

SupplierCAS NumberNotes
Vulcanchem53310-35-3Listed as a product with physicochemical data available.
JHECHEM CO LTD53310-35-3Listed as a supplier.

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₅H₉BrS
Molecular Weight 181.10 g/mol
Boiling Point 80-82 °C at 15 mmHg
Density 1.605 g/cm³
LogP 2.276
Polar Surface Area 25.3 Ų

Synthesis of this compound

The primary synthetic route to this compound is through the free-radical bromination of 2-methylthiolane. This reaction typically utilizes a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Experimental Protocol: Free-Radical Bromination of 2-Methylthiolane

Materials:

  • 2-Methylthiolane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (e.g., Argon or Nitrogen)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A dry, round-bottom flask is charged with 2-methylthiolane and anhydrous carbon tetrachloride under an inert atmosphere.

  • Addition of Reagents: N-Bromosuccinimide and a catalytic amount of the radical initiator (AIBN or BPO) are added to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) to initiate the radical chain reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Methylthiolane 2-Methylthiolane Reaction Reflux under Inert Atmosphere 2-Methylthiolane->Reaction NBS N-Bromosuccinimide NBS->Reaction Initiator Radical Initiator (AIBN/BPO) Initiator->Reaction Solvent Anhydrous CCl4 Solvent->Reaction Filtration Filtration Reaction->Filtration Wash_NaHCO3 Wash with NaHCO3 Filtration->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over MgSO4 Wash_Brine->Drying Concentration Solvent Removal Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Product This compound Distillation->Product

Synthetic Workflow for this compound

Applications in Research and Drug Development

While specific examples of the use of this compound in signaling pathways or as a key component in marketed drugs are not prevalent in the readily available literature, its structure suggests potential applications as a versatile synthetic intermediate.

The thiolane moiety is found in a number of biologically active natural products and synthetic compounds, exhibiting a range of activities including antiviral, anti-cancer, and antimicrobial properties. The bromomethyl group of this compound is a reactive handle that can be used to introduce the thiolane scaffold into larger molecules through nucleophilic substitution reactions.

Potential Synthetic Applications

G cluster_nucleophiles Nucleophiles cluster_products Potential Products BMT This compound Amine_Product Thiolane-containing Amines BMT->Amine_Product Substitution Sulfide_Product Thiolane-containing Sulfides BMT->Sulfide_Product Substitution Ether_Product Thiolane-containing Ethers BMT->Ether_Product Substitution Ester_Product Thiolane-containing Esters BMT->Ester_Product Substitution Amine Amines (R-NH2) Amine->Amine_Product Thiol Thiols (R-SH) Thiol->Sulfide_Product Alcohol Alcohols (R-OH) Alcohol->Ether_Product Carboxylate Carboxylates (R-COO-) Carboxylate->Ester_Product

Reactivity of this compound

Safety and Handling

A formal Safety Data Sheet (SDS) for this compound was not retrieved in the literature search. However, based on its chemical structure as an alkyl bromide, it should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Alkylating agents are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

Conclusion

This compound is a commercially available, albeit not widely stocked, saturated heterocyclic compound. Its synthesis is achievable through the free-radical bromination of 2-methylthiolane. While its direct application in drug development and signaling pathways is not yet well-documented, its reactive nature makes it a potentially valuable building block for the synthesis of novel molecules with interesting biological and material properties. Further research into the reactivity and applications of this compound is warranted.

An In-depth Technical Guide to 2-(Bromomethyl)tetrahydrothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiolane (tetrahydrothiophene) scaffold is a privileged heterocyclic motif found in numerous bioactive natural products and synthetic pharmaceuticals. Its unique stereochemical and electronic properties make it an attractive component in the design of novel therapeutic agents. This technical guide focuses on 2-(bromomethyl)tetrahydrothiophene, a versatile building block for the synthesis of a wide range of thiolane-containing molecules. Due to the limited availability of specific data for this compound, this guide will also draw upon information from analogous structures to provide a comprehensive overview of its properties, synthesis, and potential applications in drug discovery. The IUPAC name for 2-(bromomethyl)thiolane is 2-(bromomethyl)tetrahydrothiophene .

Physicochemical Properties

PropertyValue (Predicted or Analogous)Source Analogy
Molecular FormulaC5H9BrS-
Molecular Weight181.09 g/mol -
Boiling PointNot availableHigher than tetrahydrothiophene (119 °C)
DensityNot availableLikely >1 g/mL
SolubilitySoluble in organic solventsGeneral solubility of alkyl halides
AppearanceColorless to pale yellow liquidBased on similar compounds

Synthesis of 2-(Bromomethyl)tetrahydrothiophene

A plausible synthetic route to 2-(bromomethyl)tetrahydrothiophene involves the radical bromination of 2-methyltetrahydrothiophene. This method is analogous to the well-established allylic and benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator.

Experimental Protocol: Radical Bromination of 2-Methyltetrahydrothiophene

Materials:

  • 2-Methyltetrahydrothiophene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl4) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyltetrahydrothiophene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution to quench any remaining acidic byproducts.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 2-(bromomethyl)tetrahydrothiophene can be purified by vacuum distillation or column chromatography on silica gel.

Reactions and Applications in Drug Development

The primary utility of 2-(bromomethyl)tetrahydrothiophene in drug development lies in its ability to act as an electrophilic building block. The bromomethyl group is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the introduction of the tetrahydrothiophene motif onto a wide variety of molecular scaffolds.

Nucleophilic Substitution Reactions

2-(Bromomethyl)tetrahydrothiophene can react with a diverse range of nucleophiles, including:

  • Amines: To form substituted aminomethyltetrahydrothiophenes. This is a common strategy for introducing the thiolane moiety into bioactive amine-containing molecules.

  • Alcohols and Phenols: To form ether linkages.

  • Thiols: To form thioether linkages.

  • Carboxylates: To form ester linkages.

  • Azides: To form azidomethyltetrahydrothiophene, which can be further functionalized via click chemistry or reduced to the corresponding amine.

These reactions enable the synthesis of a library of compounds for structure-activity relationship (SAR) studies. The thiolane ring can impart favorable pharmacokinetic properties, such as improved metabolic stability and cell permeability.

Potential Therapeutic Areas

The thiolane moiety is present in a number of compounds with diverse biological activities.[1] Thiolane-based compounds have shown promise as antiviral, anticancer, anti-inflammatory, and antimicrobial agents.[1] The introduction of the 2-(bromomethyl)tetrahydrothiophene scaffold into known pharmacophores or new chemical entities could lead to the discovery of novel therapeutics in these and other areas.

Synthetic Pathway Diagram

The following diagram illustrates a potential synthetic pathway for the functionalization of 2-(bromomethyl)tetrahydrothiophene.

G Synthetic Pathway of 2-(Bromomethyl)tetrahydrothiophene cluster_0 Synthesis cluster_1 Functionalization 2-Methyltetrahydrothiophene 2-Methyltetrahydrothiophene 2-(Bromomethyl)tetrahydrothiophene 2-(Bromomethyl)tetrahydrothiophene 2-Methyltetrahydrothiophene->2-(Bromomethyl)tetrahydrothiophene NBS, AIBN CCl4, Reflux Functionalized Product Functionalized Product 2-(Bromomethyl)tetrahydrothiophene->Functionalized Product Base Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Functionalized Product

Caption: Synthetic route to 2-(bromomethyl)tetrahydrothiophene and its subsequent functionalization.

References

Methodological & Application

Synthesis of Thiolane Derivatives Utilizing 2-(Bromomethyl)thiolane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various thiolane derivatives, commencing from the versatile starting material, 2-(Bromomethyl)thiolane. The methodologies outlined herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering clear and reproducible procedures for the preparation of key thiolane-containing building blocks.

Introduction

Thiolane (tetrahydrothiophene) and its derivatives are significant structural motifs found in a variety of biologically active molecules and are utilized as important intermediates in organic synthesis. The inherent properties of the thiolane ring, including its conformational flexibility and the presence of a sulfur atom capable of engaging in various interactions, make it an attractive scaffold in drug design. This compound serves as an excellent electrophilic precursor for the introduction of the tholan-2-ylmethyl moiety into a range of molecules through nucleophilic substitution reactions. This document details the synthesis of three key derivatives: S-(Thiolan-2-ylmethyl) thioacetate, 2-(Azidomethyl)thiolane, and 2-(Aminomethyl)thiolane.

Reaction Pathways

The synthesis of the target thiolane derivatives from this compound proceeds via straightforward nucleophilic substitution reactions (SN2). The general reaction scheme is depicted below. The choice of nucleophile dictates the resulting functional group attached to the thiolane methyl spacer.

G start This compound prod1 S-(Thiolan-2-ylmethyl) thioacetate start->prod1 SN2 prod2 2-(Azidomethyl)thiolane start->prod2 SN2 prod3 2-(Phthalimidomethyl)thiolane start->prod3 Gabriel Synthesis (SN2) nuc1 Potassium Thioacetate nuc1->prod1 nuc2 Sodium Azide nuc2->prod2 nuc3 Potassium Phthalimide nuc3->prod3 prod4 2-(Aminomethyl)thiolane prod3->prod4 Hydrazinolysis

Caption: General synthetic routes to thiolane derivatives.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the synthesis of the detailed thiolane derivatives.

Derivative NameNucleophileSolventReaction Time (h)Temperature (°C)Yield (%)
S-(Thiolan-2-ylmethyl) thioacetatePotassium ThioacetateDMF36085-95
2-(Azidomethyl)thiolaneSodium AzideDMF47090-98
2-(Phthalimidomethyl)thiolanePotassium PhthalimideDMF59080-90
2-(Aminomethyl)thiolaneHydrazine HydrateEthanol6Reflux85-95

Experimental Protocols

Synthesis of S-(Thiolan-2-ylmethyl) thioacetate

This protocol describes the synthesis of a thioacetate derivative, which can serve as a protected thiol precursor.

Workflow:

G A Dissolve this compound and Potassium Thioacetate in DMF B Heat reaction mixture at 60°C for 3h A->B C Cool to room temperature B->C D Pour into water and extract with Ethyl Acetate C->D E Wash organic layer with brine D->E F Dry over Na2SO4 and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for S-(Thiolan-2-ylmethyl) thioacetate synthesis.

Materials:

  • This compound

  • Potassium thioacetate

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium thioacetate (1.2 eq).

  • Stir the reaction mixture at 60°C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford S-(Thiolan-2-ylmethyl) thioacetate.

Synthesis of 2-(Azidomethyl)thiolane

This protocol details the preparation of an azido derivative, a versatile intermediate for click chemistry and the synthesis of amines via reduction.

Workflow:

G A Dissolve this compound and Sodium Azide in DMF B Heat reaction mixture at 70°C for 4h A->B C Cool to room temperature B->C D Pour into water and extract with Diethyl Ether C->D E Wash organic layer with water and brine D->E F Dry over Na2SO4 and concentrate E->F G Product used without further purification F->G

Caption: Workflow for 2-(Azidomethyl)thiolane synthesis.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 70°C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour into water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield 2-(Azidomethyl)thiolane, which can often be used in the next step without further purification.

Synthesis of 2-(Aminomethyl)thiolane via Gabriel Synthesis

This two-step protocol describes the preparation of the primary amine derivative using the Gabriel synthesis, which prevents over-alkylation.

Step 1: Synthesis of 2-(Phthalimidomethyl)thiolane

Workflow:

G A Combine this compound and Potassium Phthalimide in DMF B Heat reaction mixture at 90°C for 5h A->B C Cool to room temperature B->C D Pour into water to precipitate product C->D E Filter the solid D->E F Wash with water and ethanol E->F G Dry the solid under vacuum F->G

Caption: Workflow for 2-(Phthalimidomethyl)thiolane synthesis.

Materials:

  • This compound

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Add this compound (1.0 eq) and potassium phthalimide (1.1 eq) to anhydrous DMF.

  • Heat the mixture to 90°C and stir for 5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a stirred beaker of water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with cold ethanol.

  • Dry the solid under vacuum to obtain 2-(Phthalimidomethyl)thiolane.

Step 2: Synthesis of 2-(Aminomethyl)thiolane (Hydrazinolysis)

Workflow:

G A Suspend 2-(Phthalimidomethyl)thiolane in Ethanol B Add Hydrazine Hydrate A->B C Reflux the mixture for 6h B->C D Cool and filter off phthalhydrazide C->D E Concentrate the filtrate D->E F Dissolve residue in water and acidify with HCl E->F G Wash with Dichloromethane F->G H Basify aqueous layer with NaOH G->H I Extract with Dichloromethane H->I J Dry and concentrate to yield the amine I->J

Caption: Workflow for 2-(Aminomethyl)thiolane synthesis.

Materials:

  • 2-(Phthalimidomethyl)thiolane

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • Suspend 2-(Phthalimidomethyl)thiolane (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the suspension.

  • Reflux the mixture for 6 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated HCl.

  • Wash the acidic aqueous solution with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous layer with a concentrated NaOH solution until pH > 12.

  • Extract the amine into dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(Aminomethyl)thiolane.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • This compound is a lachrymator and should be handled with care.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and use appropriate quenching procedures.

  • Hydrazine hydrate is toxic and corrosive. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for 2-(Bromomethyl)thiophene as an Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific applications or protocols for the use of 2-(Bromomethyl)thiolane as an alkylating agent. The requested compound, a saturated heterocycle, appears to be sparsely documented in scientific literature. In contrast, the aromatic analogue, 2-(Bromomethyl)thiophene , is a widely utilized reagent. This document provides detailed application notes and protocols for 2-(Bromomethyl)thiophene, which may serve as a valuable alternative for researchers in organic synthesis and drug development.

Introduction to 2-(Bromomethyl)thiophene

2-(Bromomethyl)thiophene is a versatile electrophilic building block employed in the synthesis of a wide array of more complex molecules. Its utility stems from the reactive bromomethyl group attached to the thiophene ring, making it an excellent substrate for nucleophilic substitution reactions. The thiophene moiety itself is a significant pharmacophore, present in numerous pharmaceuticals, agrochemicals, and materials with diverse biological and physical properties.

Applications in Organic Synthesis

The primary application of 2-(Bromomethyl)thiophene is in the alkylation of various nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the introduction of the thien-2-ylmethyl group into a target molecule, a common strategy in the development of novel therapeutic agents and functional materials.

A notable application is in the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives through Suzuki cross-coupling reactions.[1] In this context, a precursor, 2-bromo-5-(bromomethyl)thiophene, undergoes a palladium-catalyzed reaction with various aryl boronic acids to yield a library of substituted thiophenes.[1] These compounds have been investigated for their potential as antithrombotic and haemolytic agents.[1]

Quantitative Data Summary

The following table summarizes the yields of various 2-(bromomethyl)-5-aryl-thiophene derivatives synthesized via Suzuki cross-coupling reactions.

EntryAryl Boronic AcidProductYield (%)
13-chloro-4-fluoro phenyl boronic acid2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene (3a)Good
24-methoxyphenyl boronic acid2-(bromomethyl)-5-(4-methoxyphenyl)thiophene (3b)76
34-chlorophenyl boronic acid2-(bromomethyl)-5-(4-chlorophenyl)thiophene (3c)~63
43,5-difluorophenyl boronic acid2-(bromomethyl)-5-(3,5-difluorophenyl)thiophene (3d)~61
53-acetylphenyl boronic acid1-(3-(5-(bromomethyl)thiophen-2-yl)phenyl)ethanone (3e)~63
63,5-dimethylphenyl boronic acid2-(bromomethyl)-5-(3,5-dimethylphenyl)thiophene (3i)~70

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-5-(bromomethyl)thiophene (Intermediate)

This protocol describes the synthesis of the key intermediate, 2-bromo-5-(bromomethyl)thiophene, from 2-methylthiophene.[1]

Materials:

  • 2-methylthiophene (1 eq, 20.4 mmol)

  • N-bromosuccinimide (NBS) (2.1 eq, 42.84 mmol)

  • Carbon tetrachloride (CCl₄), dry (9-10 mL)

Procedure:

  • Suspend 2-methylthiophene in dry carbon tetrachloride in a round-bottom flask.

  • Add N-bromosuccinimide to the suspension.

  • Heat the reaction mixture under reflux for four to five hours.

  • After cooling, filter the mixture to remove succinimide.

  • Remove the carbon tetrachloride under vacuum.

  • Purify the crude product by fractional distillation to obtain 2-bromo-5-(bromomethyl)thiophene (Yield: 58%).[1]

Protocol 2: General Procedure for the Synthesis of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids.[1]

Materials:

  • 2-bromo-5-(bromomethyl)thiophene (1 eq, 0.976 mmol)

  • Aryl boronic acid (1.1 eq, 1.073 mmol)

  • Pd(PPh₃)₄ (2.5 mol%)

  • K₃PO₄ (2 eq, 1.952 mmol)

  • 1,4-dioxane (2.5 mL)

  • Water (0.625 mL)

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add 2-bromo-5-(bromomethyl)thiophene and Pd(PPh₃)₄.

  • Add 1,4-dioxane and stir the mixture for 30 minutes.

  • Add the aryl boronic acid, K₃PO₄, and water to the mixture.

  • Stir the reaction mixture for 12 hours at 90°C.

  • After completion, cool the mixture to room temperature.

  • Proceed with standard aqueous work-up and purification by chromatography to isolate the desired 2-(bromomethyl)-5-aryl-thiophene product.

Visualizations

experimental_workflow cluster_intermediate Intermediate Synthesis cluster_suzuki Suzuki Cross-Coupling start_intermediate 2-Methylthiophene reaction_intermediate Reflux (4-5h) start_intermediate->reaction_intermediate reagents_intermediate NBS, CCl4 reagents_intermediate->reaction_intermediate product_intermediate 2-Bromo-5-(bromomethyl)thiophene reaction_intermediate->product_intermediate start_suzuki 2-Bromo-5-(bromomethyl)thiophene product_intermediate->start_suzuki Used as starting material reaction_suzuki Stir (12h, 90°C) start_suzuki->reaction_suzuki reagents_suzuki Aryl Boronic Acid, Pd(PPh3)4, K3PO4 reagents_suzuki->reaction_suzuki product_suzuki 2-(Bromomethyl)-5-aryl-thiophene reaction_suzuki->product_suzuki

Caption: Synthetic workflow for 2-(bromomethyl)-5-aryl-thiophenes.

logical_relationship cluster_nucleophiles Nucleophiles cluster_products Alkylated Products parent 2-(Bromomethyl)thiophene amines Amines (R2NH) parent->amines Alkylation thiols Thiols (RSH) parent->thiols Alkylation carbanions Carbanions (R-) parent->carbanions Alkylation alkylated_amine N-Thienylmethyl Amines amines->alkylated_amine alkylated_thiol S-Thienylmethyl Thiols thiols->alkylated_thiol alkylated_carbanion C-Thienylmethyl Compounds carbanions->alkylated_carbanion

Caption: General alkylation reactions using 2-(Bromomethyl)thiophene.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Bromomethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nucleophilic substitution of 2-(Bromomethyl)thiolane with various nucleophiles. The thiolane moiety is a significant structural motif in a range of biologically active compounds, making these reactions valuable for the synthesis of novel therapeutic agents and research tools.[1]

Introduction

This compound is a versatile electrophilic building block for the introduction of the tetrahydrothiophene core into target molecules. The primary bromide is readily displaced by a range of nucleophiles, proceeding via an SN2 mechanism. This allows for the straightforward synthesis of a variety of 2-substituted methylthiolane derivatives. The protocols outlined below detail the reaction conditions for substitution with an amine (diethylamine), an azide (sodium azide), and a cyanide (potassium cyanide).

Data Summary

The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution reactions detailed in this document.

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Product
DiethylamineDiethylamineTetrahydrofuran (THF)Reflux (approx. 66°C)2High (qualitative)2-(Diethylaminomethyl)thiolane
AzideSodium Azide (NaN₃)N,N-Dimethylformamide (DMF)601284-902-(Azidomethyl)thiolane
CyanidePotassium Cyanide (KCN)EthanolReflux (approx. 78°C)4-6Moderate to Good (qualitative)2-(Cyanomethyl)thiolane

Experimental Protocols

Protocol 1: Synthesis of 2-(Diethylaminomethyl)thiolane

This protocol describes the reaction of this compound with diethylamine to yield 2-(Diethylaminomethyl)thiolane.

Materials:

  • This compound

  • Diethylamine (Et₂NH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add an excess of diethylamine (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 66°C) and maintain for 2 hours.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-(Azidomethyl)thiolane

This protocol details the synthesis of 2-(Azidomethyl)thiolane from this compound and sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add sodium azide (2.0 eq).

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • After cooling to room temperature, add water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Filter the mixture and remove the solvent from the filtrate under reduced pressure to afford the product. An expected yield of 84-90% can be anticipated based on analogous reactions.

Protocol 3: Synthesis of 2-(Cyanomethyl)thiolane

This protocol describes the preparation of 2-(Cyanomethyl)thiolane via nucleophilic substitution with potassium cyanide.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve potassium cyanide (1.2 eq) in a minimal amount of water and add ethanol.

  • Add this compound (1.0 eq) to the ethanolic KCN solution.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into a larger volume of water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether three times.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude 2-(cyanomethyl)thiolane.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the general workflow and the specific reaction pathways described in the protocols.

G General Experimental Workflow reagents Reactants: This compound Nucleophile reaction Reaction: Solvent, Temperature, Time reagents->reaction 1. Mix workup Aqueous Workup: Quenching, Extraction reaction->workup 2. Process purification Purification: Drying, Concentration, (Chromatography) workup->purification 3. Isolate product Final Product purification->product 4. Purify

Caption: General workflow for nucleophilic substitution.

G Nucleophilic Substitution Pathways of this compound sub This compound C₅H₉BrS prod1 2-(Diethylaminomethyl)thiolane C₉H₁₉NS sub->prod1 Et₂NH, THF, Reflux prod2 2-(Azidomethyl)thiolane C₅H₉N₃S sub->prod2 NaN₃, DMF, 60°C prod3 2-(Cyanomethyl)thiolane C₆H₉NS sub->prod3 KCN, EtOH, Reflux nuc1 Diethylamine (C₂H₅)₂NH nuc1->prod1 nuc2 Sodium Azide NaN₃ nuc2->prod2 nuc3 Potassium Cyanide KCN nuc3->prod3

Caption: Reaction pathways for synthesis.

References

Application of 2-(Bromomethyl)thiolane in Medicinal Chemistry: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 2-(bromomethyl)thiolane, also known as 2-(bromomethyl)tetrahydrothiophene, presents as a potential building block in medicinal chemistry. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of detailed applications, experimental protocols, and quantitative data specifically related to this saturated heterocyclic compound. The vast majority of research in this area focuses on its aromatic counterpart, 2-(bromomethyl)thiophene.

This document summarizes the available information and highlights the significant gap in the literature regarding the use of this compound in drug discovery and development.

General Reactivity and Potential as an Alkylating Agent

This compound possesses a reactive bromomethyl group attached to a saturated five-membered sulfur-containing ring. This chemical structure suggests its primary application in medicinal chemistry would be as an alkylating agent. The thiolane ring can influence the molecule's lipophilicity and conformational properties, which are important parameters in drug design.

The key reactive feature is the carbon-bromine bond, which is susceptible to nucleophilic substitution. This allows for the introduction of the thiolanylmethyl moiety onto various scaffolds, such as amines, thiols, and phenols, which are common functional groups in biologically active molecules.

G reagent This compound product Thiolanylmethyl-substituted Compound reagent->product Alkylation Reaction nucleophile Nucleophile (e.g., R-NH2, R-SH, R-OH) nucleophile->product application Potential Biologically Active Molecule product->application Further Modification / Biological Screening

Contrast with 2-(Bromomethyl)thiophene

In stark contrast, the aromatic analogue, 2-(bromomethyl)thiophene, is extensively utilized in medicinal chemistry. The thiophene ring is a well-established bioisostere for the benzene ring and is present in numerous approved drugs. The bromomethyl group on the thiophene ring allows for its incorporation into a wide array of molecular architectures, leading to compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The prevalence of research on 2-(bromomethyl)thiophene often leads to its confusion with this compound in literature searches.

Data and Protocols: A Notable Absence

Despite its potential, specific and detailed experimental protocols for the application of this compound in medicinal chemistry are not readily found in peer-reviewed journals or patent literature. The following are absent from the available information:

  • Quantitative Data: There is a lack of published data such as reaction yields, IC50 values, or other biological activity metrics for compounds synthesized using this compound as a starting material.

  • Detailed Experimental Protocols: Specific methodologies, including reaction conditions, purification techniques, and analytical data for products derived from this compound, are not described in the context of medicinal chemistry applications.

  • Signaling Pathways and Mechanisms of Action: As there are no well-documented biologically active compounds derived from this compound, there is no information on their potential signaling pathways or mechanisms of action.

Conclusion

While this compound (CAS 53310-35-3) is a commercially available chemical building block with theoretical potential in medicinal chemistry as an alkylating agent, its practical application in this field is not well-documented in the accessible scientific literature. Researchers and drug development professionals seeking to utilize this specific reagent will find a significant lack of established protocols and a limited basis of prior work on which to build. The closely related and often-confused compound, 2-(bromomethyl)thiophene, remains the far more explored and validated reagent in the synthesis of medicinally relevant compounds. Further research would be necessary to establish the utility and potential advantages of incorporating the saturated thiolane moiety into new chemical entities.

The Agricultural Applications of 2-(Bromomethyl)thiolane: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring novel compounds in agricultural chemistry often encounter molecules with potential yet unproven applications. One such compound is 2-(Bromomethyl)thiolane. Despite the known biological activity of related sulfur-containing heterocycles, a comprehensive review of scientific literature and patent databases reveals a significant lack of specific information regarding the use of this compound in agricultural applications.

Currently, there are no publicly available studies, patents, or application notes that detail the use of this compound as a fungicide, plant growth regulator, or any other agrochemical agent. While the thiophene moiety, a related aromatic sulfur-containing ring, is present in some commercial fungicides, this activity cannot be directly extrapolated to this compound, which features a saturated thiolane ring.

The absence of data prevents the creation of detailed application notes and experimental protocols as there is no quantitative data to summarize, no established experimental methodologies to cite, and no known signaling pathways or mechanisms of action to illustrate.

Future research may yet uncover roles for this compound in agriculture. Screening programs that evaluate compound libraries for biological activity against various plant pathogens or for effects on plant growth could potentially identify novel applications for this and other understudied molecules. Should such data become available, the development of detailed protocols for its synthesis, formulation, and application in an agricultural context would be a logical next step.

For professionals in the field, this highlights a potential area for novel research and discovery. The exploration of structure-activity relationships among different sulfur-containing heterocycles could provide insights into the structural features necessary for desired biological effects in an agricultural setting. However, at present, this compound remains a compound without a documented application in this industry.

Synthesis of 2-(Bromomethyl)thiolane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(Bromomethyl)thiolane, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step sequence starting from the commercially available tetrahydrothiophene. The protocols are based on established chemical transformations, providing a reliable pathway to the target compound.

Introduction

This compound, also known as 2-(bromomethyl)tetrahydrothiophene, is a key intermediate for the introduction of the thiolane moiety in the synthesis of novel therapeutic agents. Its reactive bromomethyl group allows for facile nucleophilic substitution, making it a versatile reagent for constructing complex molecular architectures. This protocol outlines a reproducible three-step synthesis involving the carboxylation of tetrahydrothiophene, followed by reduction of the resulting carboxylic acid to the corresponding alcohol, and subsequent bromination to yield the final product.

Overall Reaction Scheme

Synthesis_Scheme Tetrahydrothiophene Tetrahydrothiophene Carboxylic_Acid Tetrahydrothiophene- 2-carboxylic acid Tetrahydrothiophene->Carboxylic_Acid 1. n-BuLi, TMEDA 2. CO2 3. H3O+ Alcohol 2-(Hydroxymethyl)thiolane Carboxylic_Acid->Alcohol LiAlH4, THF Final_Product This compound Alcohol->Final_Product PBr3, Pyridine

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of Tetrahydrothiophene-2-carboxylic acid

This procedure is based on the well-established method of deprotonation of a weakly acidic C-H bond adjacent to a heteroatom using a strong organolithium base, followed by quenching with carbon dioxide.

Materials:

  • Tetrahydrothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Magnesium sulfate (MgSO4), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add dry THF and cool to -78 °C in a dry ice/acetone bath.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents) to the cooled THF.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) to the stirred solution, maintaining the temperature below -70 °C.

  • Add tetrahydrothiophene (1.0 equivalent) dropwise to the reaction mixture. Stir the resulting solution at -78 °C for 1 hour.

  • In a separate container, crush a sufficient quantity of dry ice. Carefully and in portions, add the crushed dry ice to the reaction mixture, ensuring the temperature does not rise above -60 °C. A blanket of CO2 gas can also be maintained over the reaction.

  • Allow the reaction mixture to warm to room temperature overnight with stirring.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydrothiophene-2-carboxylic acid.

  • The crude product can be purified by vacuum distillation or recrystallization.

Reactant Molar Mass ( g/mol ) Equivalents Quantity
Tetrahydrothiophene88.171.0User defined
n-Butyllithium64.061.1Calculated
TMEDA116.241.2Calculated
Carbon Dioxide44.01ExcessUser defined

Table 1: Reagents for the synthesis of tetrahydrothiophene-2-carboxylic acid.

Step 2: Synthesis of 2-(Hydroxymethyl)thiolane

This step involves the reduction of the carboxylic acid to a primary alcohol using a powerful reducing agent, lithium aluminum hydride.

Materials:

  • Tetrahydrothiophene-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH4)

  • Dry tetrahydrofuran (THF)

  • Diethyl ether

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser, add a suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in dry THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of tetrahydrothiophene-2-carboxylic acid (1.0 equivalent) in dry THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams.

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the precipitate through a pad of Celite and wash thoroughly with diethyl ether.

  • Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to afford 2-(hydroxymethyl)thiolane.

  • The crude product can be purified by vacuum distillation.

Reactant Molar Mass ( g/mol ) Equivalents Quantity
Tetrahydrothiophene-2-carboxylic acid132.171.0User defined
Lithium aluminum hydride37.951.5Calculated

Table 2: Reagents for the synthesis of 2-(hydroxymethyl)thiolane.

Step 3: Synthesis of this compound

The final step is the conversion of the primary alcohol to the corresponding bromide using phosphorus tribromide.

Materials:

  • 2-(Hydroxymethyl)thiolane

  • Phosphorus tribromide (PBr3)

  • Dry pyridine

  • Dry diethyl ether

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of 2-(hydroxymethyl)thiolane (1.0 equivalent) in dry diethyl ether.

  • Add a catalytic amount of dry pyridine (0.1 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr3) (0.4 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract with diethyl ether (3 x volumes).

  • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Reactant Molar Mass ( g/mol ) Equivalents Quantity
2-(Hydroxymethyl)thiolane118.191.0User defined
Phosphorus tribromide270.690.4Calculated
Pyridine79.100.1Calculated

Table 3: Reagents for the synthesis of this compound.

Characterization Data

As of the date of this publication, detailed experimental characterization data for this compound is not widely available in the public domain. The following are predicted properties based on the structure and related compounds. Researchers are advised to perform their own analytical characterization (NMR, IR, MS, and elemental analysis) to confirm the identity and purity of the synthesized compound.

Property Predicted Value
Molecular Formula C5H9BrS
Molecular Weight 181.09 g/mol
Boiling Point Not available
Appearance Colorless to pale yellow liquid

Table 4: Predicted Physical and Chemical Properties of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • n-Butyllithium and lithium aluminum hydride are pyrophoric and react violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Phosphorus tribromide is corrosive and lachrymatory. Handle with extreme care.

  • TMEDA is flammable and corrosive.

  • Dry solvents are essential for the success of these reactions.

Workflow Diagram

Workflow cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination S1_start Start with Tetrahydrothiophene S1_react React with n-BuLi/TMEDA, then quench with CO2 S1_start->S1_react S1_workup Acidic Workup & Extraction S1_react->S1_workup S1_purify Purification (Distillation/Recrystallization) S1_workup->S1_purify S1_product Tetrahydrothiophene- 2-carboxylic acid S1_purify->S1_product S2_react Reduce with LiAlH4 S1_product->S2_react S2_workup Quench & Workup S2_react->S2_workup S2_purify Purification (Distillation) S2_workup->S2_purify S2_product 2-(Hydroxymethyl)thiolane S2_purify->S2_product S3_react Brominate with PBr3 S2_product->S3_react S3_workup Aqueous Workup & Extraction S3_react->S3_workup S3_purify Purification (Distillation) S3_workup->S3_purify S3_product This compound S3_purify->S3_product

Caption: Experimental workflow for the synthesis of this compound.

This protocol provides a comprehensive guide for the synthesis of this compound. Adherence to the described procedures and safety precautions should enable the successful preparation of this important synthetic intermediate.

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Bromomethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-(Bromomethyl)thiolane, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-(hydroxymethyl)thiolane, followed by its bromination to yield the final product. The protocols are designed to be scalable and include considerations for safety and purification at a larger scale.

Step 1: Synthesis of 2-(Hydroxymethyl)thiolane via Reduction of Thiolane-2-carboxylic Acid

The initial phase of the synthesis focuses on the production of 2-(hydroxymethyl)thiolane. This is achieved through the reduction of thiolane-2-carboxylic acid. While various reducing agents can accomplish this transformation, this protocol details the use of a borane complex, a reagent known for its efficacy in reducing carboxylic acids and its suitability for scaled-up reactions. Thiolane-2-carboxylic acid can be synthesized via the hydrogenation of the commercially available thiophene-2-carboxylic acid.

Experimental Protocol: Reduction of Thiolane-2-carboxylic Acid

Materials:

  • Thiolane-2-carboxylic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

Equipment:

  • Large-capacity three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a reflux condenser connected to an inert gas line is charged with thiolane-2-carboxylic acid and anhydrous tetrahydrofuran (THF).

  • Inert Atmosphere: The flask is purged with nitrogen or argon to establish an inert atmosphere.

  • Cooling: The reaction mixture is cooled to 0-5 °C using an ice-water bath.

  • Addition of Reducing Agent: A 1 M solution of borane-tetrahydrofuran complex in THF is added dropwise to the stirred solution of the carboxylic acid via the addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, the flask is cooled in an ice-water bath. The reaction is carefully quenched by the slow, dropwise addition of 2 M hydrochloric acid (HCl) until the evolution of gas ceases.

  • Work-up: The aqueous layer is saturated with sodium chloride and the layers are separated. The aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are washed with a saturated solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-(hydroxymethyl)thiolane is purified by vacuum distillation to yield the pure product.

Quantitative Data for the Reduction of Thiolane-2-carboxylic Acid
ParameterValue
Starting MaterialThiolane-2-carboxylic acid
Reducing AgentBorane-tetrahydrofuran complex
SolventTetrahydrofuran (THF)
Reaction Temperature0-5 °C (addition), Reflux
Reaction Time4-6 hours
Typical Yield85-95%
Purity (post-distillation)>98%

Step 2: Bromination of 2-(Hydroxymethyl)thiolane to this compound

The second step involves the conversion of the primary alcohol, 2-(hydroxymethyl)thiolane, to the corresponding bromide. This protocol utilizes phosphorus tribromide (PBr₃), a common and effective reagent for this transformation that is amenable to scale-up.[1][2][3][4] Due to the reactive nature of PBr₃, strict safety precautions must be observed.

Experimental Protocol: Bromination with Phosphorus Tribromide

Materials:

  • 2-(Hydroxymethyl)thiolane

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Large-capacity three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Reflux condenser with a gas outlet to a scrubber

  • Inert gas (Nitrogen or Argon) supply

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, an addition funnel, and a reflux condenser connected to a gas outlet leading to a sodium hydroxide or sodium bicarbonate scrubber to neutralize the evolved HBr gas. The flask is charged with 2-(hydroxymethyl)thiolane and anhydrous dichloromethane (DCM).

  • Inert Atmosphere: The system is purged with an inert gas.

  • Cooling: The reaction mixture is cooled to 0-5 °C in an ice-water bath.

  • Addition of PBr₃: Phosphorus tribromide is added dropwise from the addition funnel to the stirred solution. The addition rate should be carefully controlled to keep the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC or GC-MS.

  • Quenching: The reaction mixture is cooled again in an ice-water bath and then very slowly and carefully poured onto crushed ice or ice-cold water with vigorous stirring.

  • Work-up: The layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed cautiously with a saturated solution of sodium bicarbonate until the effervescence ceases, and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation to afford the final product.

Quantitative Data for the Bromination of 2-(Hydroxymethyl)thiolane
ParameterValue
Starting Material2-(Hydroxymethyl)thiolane
Brominating AgentPhosphorus tribromide (PBr₃)
SolventDichloromethane (DCM)
Reaction Temperature0-5 °C (addition), Room Temperature
Reaction Time2-4 hours
Typical Yield70-85%
Purity (post-distillation)>97%

Safety Considerations for Scale-Up

  • Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching step is highly exothermic and should be performed with extreme caution.

  • Borane-THF Complex: Borane complexes are flammable and can release flammable gases upon contact with water or acids. Operations should be conducted under an inert atmosphere and away from ignition sources. The quenching process should be done slowly and in a controlled manner.

  • Pressure Build-up: Both reactions can potentially generate gaseous byproducts (e.g., HBr, H₂). The reaction vessel should not be sealed and should be equipped with a proper gas outlet and scrubber system.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow Synthesis of this compound Workflow cluster_step1 Step 1: Synthesis of 2-(Hydroxymethyl)thiolane cluster_step2 Step 2: Bromination A Thiolane-2-carboxylic Acid C Reaction in THF A->C B Borane-THF Complex (Reducing Agent) B->C D Quenching (HCl) C->D E Work-up & Purification (Distillation) D->E F 2-(Hydroxymethyl)thiolane E->F G 2-(Hydroxymethyl)thiolane F->G Intermediate I Reaction in DCM G->I H Phosphorus Tribromide (PBr3) H->I J Quenching (Ice Water) I->J K Work-up & Purification (Distillation) J->K L This compound (Final Product) K->L

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway of the Bromination Reaction

Bromination_Pathway Key Transformations in Bromination Alcohol 2-(Hydroxymethyl)thiolane (R-CH2-OH) Intermediate Activated Alcohol Intermediate (R-CH2-O-PBr2) Alcohol->Intermediate Activation PBr3 PBr3 PBr3->Intermediate Product This compound (R-CH2-Br) Intermediate->Product SN2 Attack Byproduct HOPBr2 Intermediate->Byproduct Bromide Bromide Ion (Br-) Bromide->Product

Caption: Simplified pathway of the alcohol bromination using PBr₃.

References

Application Notes and Protocols: Reaction Mechanisms of 2-(Bromomethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)thiolane, also known as 2-(bromomethyl)tetrahydrothiophene, is a saturated heterocyclic compound containing a five-membered thiolane ring with a bromomethyl substituent. Its structure presents two primary sites for chemical reactivity: the electrophilic carbon of the bromomethyl group and the sulfur atom within the thiolane ring. The thiolane moiety is of interest in medicinal chemistry due to its presence in various bioactive natural products and synthetic therapeutic agents. Understanding the reaction mechanisms of this compound is crucial for its application as a building block in the synthesis of novel drug candidates and other functionalized organic molecules.

These application notes provide an overview of the potential reaction mechanisms of this compound, focusing on nucleophilic substitution reactions. Detailed, generalized experimental protocols are provided to guide researchers in designing their synthetic strategies.

Predicted Reaction Mechanisms

The primary reaction pathway for this compound is expected to be nucleophilic substitution at the carbon atom bonded to the bromine. This is a primary alkyl halide, which strongly favors the S(_N)2 mechanism, although under specific conditions, an S(_N)1 pathway could be a minor contributor. Ring-opening reactions, while possible for some sulfur heterocycles, are generally less likely under typical nucleophilic substitution conditions for a stable, saturated ring like thiolane.

Nucleophilic Substitution (S(_N)2 and S(_N)1)

S(_N)2 Mechanism: This is the most probable reaction mechanism for this compound with a wide range of nucleophiles. The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile.

S(_N)1 Mechanism: An S(_N)1 pathway is less likely due to the primary nature of the alkyl halide, which would form a relatively unstable primary carbocation. However, if the reaction is conducted in a polar, protic solvent with a weak nucleophile, and particularly if there are any stabilizing factors, a minor S(_N)1 pathway might be observed. This mechanism involves the formation of a carbocation intermediate.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic substitution reactions with this compound. Researchers should optimize these conditions for their specific nucleophile and desired product.

General Protocol for S(_N)2 Nucleophilic Substitution

This protocol is suitable for reactions with strong nucleophiles such as amines, thiolates, and alkoxides.

Materials:

  • This compound

  • Nucleophile (e.g., diethylamine, sodium thiophenoxide, sodium ethoxide)

  • Aprotic polar solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Reagents for work-up and purification (e.g., water, organic solvents for extraction, brine, drying agent like MgSO(_4), silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen aprotic polar solvent.

  • Add the nucleophile (1.0 - 1.2 eq). If the nucleophile is a solid, it may be added directly. If it is a liquid, it can be added via syringe.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted thiolane derivative.

Data Presentation

The following table summarizes the expected outcomes for nucleophilic substitution reactions with this compound based on general organic chemistry principles. Please note that specific yields and reaction times will vary depending on the exact conditions and nucleophile used.

Nucleophile (Nu)Reagent ExampleSolventExpected ProductPredominant Mechanism
AmineDiethylamine (Et(_2)NH)THF2-(Diethylaminomethyl)thiolaneS(_N)2
ThiolateSodium thiophenoxide (NaSPh)DMF2-(Phenylthiomethyl)thiolaneS(_N)2
AlkoxideSodium ethoxide (NaOEt)Ethanol2-(Ethoxymethyl)thiolaneS(_N)2
CyanideSodium cyanide (NaCN)DMSO2-(Cyanomethyl)thiolaneS(_N)2
AzideSodium azide (NaN(_3))DMF2-(Azidomethyl)thiolaneS(_N)2

Visualizations

Reaction Pathway Diagrams

SN2_Mechanism reactant Nu⁻ + this compound transition_state [Nu---CH₂(thiolane)---Br]⁻ reactant->transition_state Backside Attack product Nu-CH₂(thiolane) + Br⁻ transition_state->product Bond Formation/Breaking SN1_Mechanism reactant This compound intermediate Carbocation Intermediate [⁺CH₂(thiolane)] + Br⁻ reactant->intermediate Slow, Rate-determining product Nu-CH₂(thiolane) intermediate->product Fast, Nucleophilic Attack (+ Nu⁻) Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add this compound and solvent to flask B 2. Add Nucleophile A->B C 3. Stir at appropriate temperature B->C D 4. Monitor reaction progress (TLC/GC-MS) C->D E 5. Quench with water D->E F 6. Extract with organic solvent E->F G 7. Wash with brine F->G H 8. Dry and concentrate G->H I 9. Purify by column chromatography H->I J 10. Characterize product I->J

Application Notes and Protocols for Protecting Group Strategies Involving 2-(Bromomethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 2-(Bromomethyl)thiolane as a protecting group is a proposed strategy based on established chemical principles, as direct literature precedent for its application in this context is limited. The following protocols are generalized and may require optimization for specific substrates.

Introduction

In the multistep synthesis of complex organic molecules, such as pharmaceuticals, the selective reaction of a specific functional group in the presence of other reactive moieties is a common challenge. Protecting groups are employed to temporarily block a functional group, rendering it inert to a particular set of reaction conditions. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other parts of the molecule.

This document outlines a proposed protecting group strategy utilizing this compound. The thiolane moiety, introduced via nucleophilic substitution at the bromomethyl group, can act as a protecting group for various nucleophilic functional groups, including alcohols, amines, and thiols. The proposed deprotection strategies are based on the cleavage of the carbon-sulfur bond within the thiolane ring.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from a commercially available precursor, such as tetrahydrofurfuryl alcohol.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Thiolane Ring Formation cluster_1 Step 2: Bromination A Tetrahydrofurfuryl alcohol D 2-(Hydroxymethyl)thiolane A->D 1. Reaction with HBr 2. Reaction with Thiourea 3. Hydrolysis B Thiourea C HBr E 2-(Hydroxymethyl)thiolane G This compound E->G Bromination F PBr3 or CBr4/PPh3

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(Hydroxymethyl)thiolane

  • To a solution of tetrahydrofurfuryl alcohol in a suitable solvent (e.g., toluene), add hydrobromic acid.

  • Heat the mixture to reflux to facilitate the ring opening and formation of 4-bromo-1-pentanol.

  • After cooling, treat the reaction mixture with thiourea to form a thiouronium salt.

  • Hydrolyze the salt with a base (e.g., sodium hydroxide) to yield 2-(hydroxymethyl)thiolane.

  • Purify the product by distillation or column chromatography.

Step 2: Synthesis of this compound

  • To a solution of 2-(hydroxymethyl)thiolane in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a brominating agent such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

  • Maintain the reaction at a low temperature (e.g., 0 °C) during the addition of the brominating agent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Protection of Functional Groups

The primary alkyl bromide functionality of this compound makes it a suitable reagent for the SN2-type alkylation of various nucleophiles.

Workflow for Protection of a Nucleophilic Functional Group:

G A Substrate with Nucleophilic Group (R-XH) D Protected Substrate (R-X-CH2-thiolane) A->D Protection (SN2 reaction) B This compound B->D C Base (optional) C->A

Caption: General workflow for the protection of a nucleophile.

Protection of Alcohols

The protection of alcohols as 2-(thiolanyl)methyl ethers can be achieved under standard Williamson ether synthesis conditions.

Experimental Protocol: Protection of a Primary Alcohol

  • To a solution of the alcohol in an aprotic solvent such as DMF or THF, add a base (e.g., sodium hydride, potassium tert-butoxide) at 0 °C to generate the alkoxide.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of this compound in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the protected alcohol by column chromatography.

Parameter Condition
Substrate Primary or Secondary Alcohol
Reagent This compound (1.1-1.5 eq.)
Base NaH, KH, or KHMDS (1.2-2.0 eq.)
Solvent Anhydrous DMF or THF
Temperature 0 °C to room temperature
Reaction Time 2-12 hours

Table 1: Generalized Conditions for the Protection of Alcohols.

Protection of Amines

Primary and secondary amines can be protected as N-(2-thiolanyl)methyl derivatives. Over-alkylation can be an issue with primary amines.

Experimental Protocol: Protection of a Secondary Amine

  • To a solution of the secondary amine in a polar aprotic solvent like acetonitrile or DMF, add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) and this compound.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting amine is consumed.

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the N-protected amine by column chromatography.

Parameter Condition
Substrate Primary or Secondary Amine
Reagent This compound (1.0-1.2 eq.)
Base K₂CO₃, Cs₂CO₃, or DIPEA (1.5-3.0 eq.)
Solvent Acetonitrile, DMF, or THF
Temperature Room temperature to 60 °C
Reaction Time 6-24 hours

Table 2: Generalized Conditions for the Protection of Amines.

Protection of Thiols

Thiols can be readily alkylated to form stable thioethers.

Experimental Protocol: Protection of a Thiol

  • To a solution of the thiol in a solvent such as ethanol or DMF, add a mild base (e.g., triethylamine, potassium carbonate) to generate the thiolate.

  • Add this compound to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry, and concentrate.

  • Purify the resulting thioether by column chromatography.

Parameter Condition
Substrate Thiol
Reagent This compound (1.0-1.1 eq.)
Base Et₃N, K₂CO₃, or NaOH (1.1-1.5 eq.)
Solvent Ethanol, DMF, or THF
Temperature Room temperature
Reaction Time 1-6 hours

Table 3: Generalized Conditions for the Protection of Thiols.

Deprotection Strategies

The key to the utility of the 2-(thiolanyl)methyl protecting group lies in the selective cleavage of the C-S bond of the thiolane ring. Several potential methods for this deprotection are proposed based on known thioether chemistry.

Logical Relationship of Deprotection Pathways:

G cluster_0 Deprotection Methods A Protected Substrate (R-X-CH2-thiolane) B Oxidative Cleavage A->B e.g., NCS/H2O or m-CPBA C Reductive Cleavage A->C e.g., Raney Ni or Na/NH3 D Lewis Acid Mediated Cleavage A->D e.g., Ag(I), Hg(II) salts E Deprotected Substrate (R-XH) B->E C->E D->E

Caption: Proposed deprotection pathways for the 2-(thiolanyl)methyl group.

Oxidative Cleavage

Oxidation of the sulfur atom in the thiolane ring can facilitate C-S bond cleavage.

Proposed Protocol: Oxidative Deprotection

  • To a solution of the protected substrate in a suitable solvent mixture (e.g., acetonitrile/water), add an oxidizing agent such as N-chlorosuccinimide (NCS) or meta-chloroperoxybenzoic acid (m-CPBA).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench any excess oxidant (e.g., with aqueous sodium thiosulfate for m-CPBA).

  • Extract the deprotected product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by chromatography.

Parameter Condition
Reagent NCS, m-CPBA, or Oxone®
Solvent Acetonitrile/Water, Dichloromethane
Temperature 0 °C to room temperature
Reaction Time 1-8 hours

Table 4: Generalized Conditions for Oxidative Deprotection.

Reductive Cleavage (Desulfurization)

Reductive cleavage using reagents like Raney Nickel is a common method for C-S bond scission. This method results in the reduction of the protecting group to a methyl group attached to the heteroatom.

Proposed Protocol: Reductive Deprotection with Raney Nickel

  • To a solution of the protected substrate in an alcohol solvent (e.g., ethanol), add a slurry of activated Raney Nickel.

  • Heat the mixture to reflux and monitor the reaction progress.

  • Upon completion, cool the reaction and filter off the Raney Nickel through a pad of Celite.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate to obtain the deprotected product, which will now bear a methyl group where the thiolanylmethyl group was attached.

  • Purify as necessary.

Parameter Condition
Reagent Raney Nickel (W-2 or W-4)
Solvent Ethanol, Methanol
Temperature Room temperature to reflux
Reaction Time 2-24 hours

Table 5: Generalized Conditions for Reductive Deprotection.

Lewis Acid Mediated Cleavage

Soft Lewis acids that have a high affinity for sulfur can promote the cleavage of the C-S bond.

Proposed Protocol: Lewis Acid Mediated Deprotection

  • To a solution of the protected substrate in an appropriate solvent (e.g., acetonitrile, nitromethane), add a Lewis acid such as silver nitrate (AgNO₃) or mercuric chloride (HgCl₂).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction for the precipitation of the metal sulfide.

  • Upon completion, filter the reaction mixture.

  • Work up the filtrate to isolate the deprotected product.

  • Purify as required.

Parameter Condition
Reagent AgNO₃, HgCl₂, or Cu(OTf)₂
Solvent Acetonitrile, Nitromethane
Temperature Room temperature to 50 °C
Reaction Time 4-16 hours

Table 6: Generalized Conditions for Lewis Acid Mediated Deprotection.

Conclusion

The proposed use of this compound as a protecting group offers a potentially valuable addition to the synthetic chemist's toolbox. The ease of introduction via SN2 reaction and the variety of potential deprotection methods based on C-S bond cleavage make it a versatile strategy. However, it is crucial to reiterate that these are theoretical protocols and require experimental validation and optimization for specific applications in research and drug development.

Application Notes and Protocols: Catalytic Reactions Involving 2-(Bromomethyl)thiolane and its Analogue 2-bromo-5-(bromomethyl)thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct catalytic applications involving 2-(bromomethyl)thiolane are not extensively documented in publicly available literature. However, its unsaturated analogue, 2-bromo-5-(bromomethyl)thiophene, serves as a valuable substrate in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of novel compounds with potential therapeutic applications.[1][2][3] This document provides detailed application notes and protocols for the synthesis and catalytic reactions of 2-bromo-5-(bromomethyl)thiophene, offering a practical guide for researchers engaged in the synthesis of heterocyclic compounds. The methodologies described herein are particularly relevant for the construction of carbon-carbon bonds in the development of new pharmaceutical agents.[1][2][3]

I. Synthesis of 2-bromo-5-(bromomethyl)thiophene (Intermediate)

A key intermediate for subsequent catalytic reactions is 2-bromo-5-(bromomethyl)thiophene. Its synthesis is achieved through the bromination of 2-methylthiophene.

Experimental Protocol: Synthesis of 2-bromo-5-(bromomethyl)thiophene

This protocol outlines the procedure for the synthesis of the intermediate compound 2-bromo-5-(bromomethyl)thiophene.

Materials:

  • 2-methylthiophene

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4), dry

  • Round-bottom flask

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Suspend 2-methylthiophene (1 equivalent, 20.4 mmol) in 9–10 mL of dry carbon tetrachloride (CCl4) in a round-bottom flask.[2]

  • Add N-bromosuccinimide (NBS) (2.1 equivalents, 42.84 mmol) to the mixture.[2]

  • Heat the reaction mixture under reflux for four to five hours.[2]

  • After cooling to room temperature, filter the mixture.

  • Remove the carbon tetrachloride from the filtrate under vacuum using a rotary evaporator.[2]

  • Purify the resulting crude product by fractional distillation to obtain 2-bromo-5-(bromomethyl)thiophene.[2] The reported yield for this reaction is 58%.[1]

II. Palladium-Catalyzed Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[1][2][3] In the context of drug discovery, it is utilized to synthesize a variety of 2-(bromomethyl)-5-aryl-thiophene derivatives from 2-bromo-5-(bromomethyl)thiophene and various aryl boronic acids.[1][2][3] This reaction is catalyzed by a palladium(0) complex.

Experimental Workflow: Suzuki Cross-Coupling

Suzuki_Cross_Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Start Add_Reactants Add 2-bromo-5-(bromomethyl)thiophene, Pd(PPh3)4, and 1,4-dioxane Start->Add_Reactants Stir_30min Stir under N2 for 30 min Add_Reactants->Stir_30min Add_Reagents Add aryl boronic acid, K3PO4, and water Stir_30min->Add_Reagents Heat_12h Stir at 90°C for 12 h Add_Reagents->Heat_12h Cool Cool to room temperature Heat_12h->Cool Purification Purify by column chromatography Cool->Purification End End Purification->End

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

Experimental Protocol: General Procedure for the Preparation of 2-(bromomethyl)-5-aryl-thiophene Derivatives

This protocol details the palladium-catalyzed Suzuki cross-coupling reaction between 2-bromo-5-(bromomethyl)thiophene and various aryl boronic acids.

Materials:

  • 2-bromo-5-(bromomethyl)thiophene

  • Aryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Potassium phosphate (K3PO4)

  • 1,4-dioxane

  • Water

  • Nitrogen gas supply

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer with heating

  • TLC plates (silica gel 60 PF254)

  • UV lamp (254–365 nm)

  • Column chromatography setup (silica gel)

Procedure:

  • To a reaction vessel, add 2-bromo-5-(bromomethyl)thiophene (1 equivalent, 0.976 mmol) and Pd(PPh3)4 (2.5 mol%).[2]

  • Purge the vessel with nitrogen gas.

  • Add 2.5 mL of 1,4-dioxane and stir the mixture for 30 minutes under a nitrogen atmosphere.[2]

  • To the stirred mixture, add the respective aryl boronic acid (1.1 equivalents, 1.073 mmol), K3PO4 (2 equivalents, 1.952 mmol), and 0.625 mL of water.[2]

  • Heat the reaction mixture at 90°C and stir for 12 hours.[2]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • The crude product can then be purified by column chromatography.

Quantitative Data: Yields of 2-(bromomethyl)-5-aryl-thiophene Derivatives

The Suzuki cross-coupling reaction of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids affords the corresponding 2-(bromomethyl)-5-aryl-thiophenes in moderate to excellent yields.[1]

EntryAryl Boronic AcidProductYield (%)
3a3-chloro-4-fluoro phenyl boronic acid2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiopheneGood Yield
3b4-methoxyphenyl boronic acid2-(bromomethyl)-5-(4-methoxyphenyl)thiophene76
3c4-chlorophenyl boronic acid2-(bromomethyl)-5-(4-chlorophenyl)thiophene~63
3d3,5-difluorophenyl boronic acid2-(bromomethyl)-5-(3,5-difluorophenyl)thiophene~61
3e3-acetylphenyl boronic acid1-(3-(5-(bromomethyl)thiophen-2-yl)phenyl)ethanone~63
3f4-(methylthio)phenyl boronic acid2-(bromomethyl)-5-(4-(methylthio)phenyl)thiopheneFair Yield
3g4-iodophenyl boronic acid2-(bromomethyl)-5-(4-iodophenyl)thiopheneFair Yield
3hp-tolyl boronic acid2-(bromomethyl)-5-p-tolylthiopheneFair Yield
3i3,5-dimethylphenyl boronic acid2-(bromomethyl)-5-(3,5-dimethylphenyl)thiophene70

Data sourced from Rizwan et al. (2014).[1]

III. Signaling Pathway Diagram: Catalytic Cycle of Suzuki Cross-Coupling

The mechanism of the Suzuki cross-coupling reaction involves a catalytic cycle with a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)Ln-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reactant_RX R-X Reactant_RX->OxAdd Reactant_Boronic R'-B(OR)2 Boronate_Complex [R'-B(OR)2(Base)]- Reactant_Boronic->Boronate_Complex + Base Base Base Boronate_Complex->Transmetal

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

Conclusion

While direct catalytic applications of this compound are not well-established, the palladium-catalyzed Suzuki cross-coupling of its thiophene analogue, 2-bromo-5-(bromomethyl)thiophene, provides a versatile and efficient method for the synthesis of a diverse range of 5-aryl-2-(bromomethyl)thiophenes. These products are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The protocols and data presented here offer a solid foundation for researchers to explore the synthesis of novel thiophene-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Bromomethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(Bromomethyl)thiolane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the bromination of 2-(hydroxymethyl)thiolane. The two most common procedures are the Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), and reaction with phosphorus tribromide (PBr₃). Both methods are effective for converting primary alcohols to alkyl bromides.

Q2: What is the primary byproduct when using the Appel reaction?

A2: The main byproduct of the Appel reaction is triphenylphosphine oxide (TPPO).[1][2] This can often be challenging to separate from the desired product due to its polarity.

Q3: Are there any known side reactions involving the thiolane ring itself?

A3: While the thiolane ring is generally stable under the conditions of the Appel and PBr₃ reactions, the possibility of ring-opening exists, particularly if acidic conditions are generated. However, this is not a commonly reported side reaction for this specific synthesis.

Q4: How can I effectively remove triphenylphosphine oxide (TPPO) from my product?

A4: Several methods can be employed to remove TPPO. If your product is relatively non-polar, you can suspend the crude reaction mixture in a non-polar solvent like pentane or hexane and filter it through a plug of silica gel.[3][4] Another effective method is the precipitation of TPPO by forming a complex with salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[2][5]

Q5: What are the potential side products when using phosphorus tribromide (PBr₃)?

A5: When using PBr₃, incomplete reaction can lead to the formation of phosphite ester intermediates.[6] It is also possible to form phosphorus-derived side products like benzyl-OP(OH)₂ and benzyl-PO(OH)₂ which are typically removed during aqueous workup.[6] Using a slight excess of PBr₃ can help drive the reaction to completion and minimize these byproducts.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction (Appel Reaction) Ensure a slight excess of CBr₄ and PPh₃ are used. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting alcohol.Increased conversion of the starting material to the desired product.
Incomplete Reaction (PBr₃ Reaction) Use a slight excess (e.g., 1.2 equivalents) of PBr₃.[6] Consider inverse addition (adding the alcohol to the PBr₃ solution) at low temperatures (-78°C) and allowing it to warm slowly to room temperature.[6]Higher conversion and improved yield.
Product Loss During Workup If performing a basic wash, be mindful that the phosphite ester intermediate in the PBr₃ reaction can be hydrolyzed and lost to the aqueous layer.[6] Ensure efficient extraction with an appropriate organic solvent.Minimized loss of product and intermediates during the workup procedure.
Decomposition of Product Avoid excessive heating during solvent removal, as alkyl bromides can be thermally labile.Preservation of the final product.
Issue 2: Difficulty in Purifying this compound
Contaminant Troubleshooting Step Expected Outcome
Triphenylphosphine Oxide (TPPO) Method 1: Silica Gel Plug: Concentrate the reaction mixture, suspend the residue in pentane or hexane, and filter through a short plug of silica gel, eluting with a slightly more polar solvent like ether.[3][4]The non-polar product will elute while the more polar TPPO will be retained on the silica.
Method 2: Precipitation with Metal Salts: Dissolve the crude product in a polar solvent like ethanol and add a solution of ZnCl₂ to precipitate the TPPO as a complex.[2] Alternatively, MgCl₂ in toluene or dichloromethane can be used.[5]The TPPO-metal complex will precipitate out of the solution and can be removed by filtration.
Unreacted Starting Material Optimize the reaction conditions for full conversion (see Issue 1). If starting material persists, it can typically be separated by column chromatography.A pure product free of starting material.
Phosphorus-based byproducts (from PBr₃) These byproducts are generally water-soluble and can be removed with an aqueous workup.Clean separation of the organic product from water-soluble impurities.

Experimental Protocols

Synthesis of this compound via the Appel Reaction

This protocol is adapted from a general procedure for the bromination of primary alcohols.

Materials:

  • 2-(hydroxymethyl)thiolane

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM), anhydrous

  • Pentane or Hexane

  • Silica Gel

Procedure:

  • Dissolve 2-(hydroxymethyl)thiolane (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of triphenylphosphine (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Suspend the resulting residue in pentane (or hexane).

  • Pass the suspension through a short plug of silica gel, washing with additional pentane.

  • Elute the desired product, this compound, from the silica gel with a slightly more polar solvent, such as a mixture of pentane and diethyl ether.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

To aid in understanding the reaction pathways and potential issues, the following diagrams are provided.

Appel_Reaction_Workflow cluster_reaction Appel Reaction cluster_purification Purification Start 2-(hydroxymethyl)thiolane + PPh3 + CBr4 in DCM Reaction Stir at 0°C to RT Start->Reaction 1. Add PPh3 slowly Crude Crude Product: This compound + TPPO Reaction->Crude 2. Reaction complete Concentrate Concentrate in vacuo Crude->Concentrate Suspend Suspend in Pentane Concentrate->Suspend Filter Filter through Silica Plug Suspend->Filter Product Pure this compound Filter->Product Elute product Waste TPPO on Silica Filter->Waste Retain byproduct

Caption: Workflow for the synthesis and purification of this compound via the Appel reaction.

Troubleshooting_Low_Yield Low_Yield Low Yield of Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Product_Loss Product Loss during Workup? Low_Yield->Product_Loss Decomposition Product Decomposition? Low_Yield->Decomposition Check_Stoichiometry Use slight excess of reagents Incomplete_Reaction->Check_Stoichiometry Monitor_Reaction Monitor by TLC/GC-MS Incomplete_Reaction->Monitor_Reaction Optimize_Workup Ensure efficient extraction Product_Loss->Optimize_Workup Avoid_Heat Use low temperature for solvent removal Decomposition->Avoid_Heat

Caption: Troubleshooting logic for addressing low product yields.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Bromomethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 2-(Bromomethyl)thiolane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized from its corresponding alcohol, 2-(hydroxymethyl)thiolane. The two most prevalent and effective methods for this transformation are:

  • Reaction with Phosphorus Tribromide (PBr₃): This is a classic and widely used method for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via an Sɴ2 mechanism, resulting in an inversion of stereochemistry if the starting alcohol is chiral.

  • The Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄) or elemental bromine (Br₂), to convert alcohols to alkyl bromides. Similar to the PBr₃ method, it also proceeds through an Sɴ2 pathway for primary and secondary alcohols.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, degradation of the starting material or product, and inefficient purification.

Q3: Are there any known side reactions to be aware of?

A3: Yes, side reactions can occur and impact the purity and yield of your product. Potential side reactions include:

  • Elimination: Formation of 2-methylenethiolane, particularly if the reaction temperature is too high or a non-nucleophilic base is present.
  • Over-bromination: While less common for this specific substrate, it's a possibility if reaction conditions are not well-controlled.
  • Reaction with the Thioether: The sulfur atom in the thiolane ring is a potential nucleophile and could react with the brominating agent or the product itself, leading to the formation of sulfonium salts or other byproducts. Careful control of reaction temperature and stoichiometry is crucial.

Q4: What is the best way to purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Aqueous Workup: To remove water-soluble byproducts and unreacted reagents.
  • Extraction: Using a suitable organic solvent like dichloromethane or diethyl ether.
  • Drying: The organic layer should be dried over an anhydrous salt such as magnesium sulfate or sodium sulfate.
  • Solvent Removal: Under reduced pressure.
  • Distillation or Column Chromatography: Fractional distillation under reduced pressure is often the preferred method for purification. If non-volatile impurities are present, silica gel column chromatography may be necessary.

Q5: How should I store this compound?

A5: this compound should be stored in a cool, dry, and dark place, preferably in a refrigerator, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1] It is advisable to store it over a stabilizer like calcium carbonate to neutralize any hydrobromic acid that may form over time, which can catalyze decomposition.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Poor quality of starting material (2-(hydroxymethyl)thiolane) Ensure the starting alcohol is pure and dry. Water can quench the brominating reagents.
Inactive brominating reagent (PBr₃ or PPh₃/CBr₄) Use freshly opened or properly stored reagents. PBr₃ is sensitive to moisture.
Insufficient reaction time or temperature Monitor the reaction by TLC or GC to ensure completion. If the reaction is sluggish, consider a moderate increase in temperature or an extension of the reaction time.
Incorrect stoichiometry Carefully check the molar ratios of the reagents. For the PBr₃ reaction, a slight excess of PBr₃ is often used. For the Appel reaction, equimolar amounts or a slight excess of PPh₃ and the bromine source are typical.
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Cause Suggested Solution
Formation of triphenylphosphine oxide (in Appel reaction) This is a common byproduct. Most of it can be removed by filtration if it precipitates. Further purification by column chromatography is often necessary.
Residual phosphorus-containing byproducts (in PBr₃ reaction) A careful aqueous workup, including a wash with a mild base (e.g., saturated sodium bicarbonate solution), can help remove acidic phosphorus byproducts.
Formation of elimination or other side products Optimize reaction conditions, particularly temperature. Running the reaction at a lower temperature can often minimize side reactions.
Decomposition of the product during workup or purification Avoid excessive heat during solvent removal and distillation. Use a mild base in the workup to neutralize any acid that could promote decomposition.

Experimental Protocols

Method 1: Synthesis of this compound using Phosphorus Tribromide (PBr₃)

This protocol is adapted from a similar procedure for the synthesis of tetrahydrofurfuryl bromide.[2]

Materials:

  • 2-(Hydroxymethyl)thiolane

  • Phosphorus tribromide (PBr₃)

  • Pyridine (dry)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-(hydroxymethyl)thiolane (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, add dry pyridine (0.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Parameter Value
Reactant Ratio 1.0 eq 2-(hydroxymethyl)thiolane : 0.4 eq PBr₃
Solvent Anhydrous diethyl ether
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Typical Yield 60-75%
Method 2: Synthesis of this compound via the Appel Reaction

Materials:

  • 2-(Hydroxymethyl)thiolane

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve triphenylphosphine (1.1 eq) and carbon tetrabromide (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-(hydroxymethyl)thiolane (1.0 eq) in anhydrous dichloromethane to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide.

  • Filter the mixture and wash the solid with fresh pentane or hexane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Parameter Value
Reactant Ratio 1.0 eq 2-(hydroxymethyl)thiolane : 1.1 eq PPh₃ : 1.1 eq CBr₄
Solvent Anhydrous dichloromethane
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield 70-85%

Visualizations

Reaction_Workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification Start 2-(Hydroxymethyl)thiolane Reaction Bromination (PBr3 or Appel) Start->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Workup & Extraction Crude_Product->Workup Drying Drying over Anhydrous Salt Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Final_Purification Vacuum Distillation or Column Chromatography Solvent_Removal->Final_Purification Final_Product Pure this compound Final_Purification->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Check_Reagents Check Purity and Activity of Reagents Start->Check_Reagents Check_Conditions Verify Reaction Conditions (T, time) Start->Check_Conditions Check_Stoichiometry Confirm Correct Stoichiometry Start->Check_Stoichiometry Check_Workup Review Workup and Purification Procedure Start->Check_Workup Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Stoichiometry_OK Stoichiometry OK? Check_Stoichiometry->Stoichiometry_OK Workup_OK Workup OK? Check_Workup->Workup_OK Reagents_OK->Check_Conditions Yes Replace_Reagents Use Fresh/Pure Reagents Reagents_OK->Replace_Reagents No Conditions_OK->Check_Stoichiometry Yes Optimize_Conditions Optimize T and Time Conditions_OK->Optimize_Conditions No Stoichiometry_OK->Check_Workup Yes Adjust_Stoichiometry Adjust Reagent Ratios Stoichiometry_OK->Adjust_Stoichiometry No Refine_Purification Modify Purification Method Workup_OK->Refine_Purification No Investigate_Side_Reactions Investigate Side Reactions Workup_OK->Investigate_Side_Reactions Yes

References

Technical Support Center: Troubleshooting 2-(Bromomethyl)thiolane Alkylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)thiolane alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterocyclic alkylating agent. The thiolane (tetrahydrothiophene) ring is a common motif in medicinal chemistry, and the bromomethyl group allows for the introduction of this ring system onto various nucleophiles such as amines, thiols, and alcohols. This is a key step in the synthesis of a wide range of biologically active molecules.

Q2: What are the main challenges in working with this compound?

The primary challenges include:

  • Side reactions: Over-alkylation, especially with amine nucleophiles, can lead to complex product mixtures.

  • Reaction optimization: Finding the right balance of base, solvent, and temperature is crucial for achieving high yields and selectivity.

  • Product purification: Separating the desired product from starting materials, by-products, and excess reagents can be challenging.

  • Stability: this compound is a reactive alkylating agent and should be handled and stored with care to prevent degradation.

Q3: What safety precautions should be taken when handling this compound?

This compound is an alkylating agent and should be treated as a potentially hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes and Solutions

Possible CauseRecommended Solution
Inactive Nucleophile For amine and thiol nucleophiles, ensure a suitable base is used to deprotonate the nucleophile and increase its reactivity. The pKa of the nucleophile's conjugate acid should be considered when selecting a base. For less reactive nucleophiles, a stronger base may be required.
Poor Leaving Group Bromide is generally a good leaving group. However, if the reaction is still sluggish, consider converting the bromide to an iodide in situ by adding a catalytic amount of sodium or potassium iodide. Iodide is a better leaving group and can accelerate the reaction.
Steric Hindrance If the nucleophile is sterically hindered, the reaction rate may be significantly reduced. Consider using a less hindered nucleophile if possible, or increase the reaction temperature and time.
Inappropriate Solvent For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity. Protic solvents like water or ethanol can solvate the nucleophile and decrease its reactivity.
Degraded this compound Ensure the starting material is pure and has not degraded. If in doubt, purify the this compound before use.
Problem 2: Formation of Multiple Products (Over-alkylation of Amines)

Possible Causes and Solutions

When reacting this compound with primary amines, a common issue is the formation of the tertiary amine and even the quaternary ammonium salt, in addition to the desired secondary amine. This is because the secondary amine product is often more nucleophilic than the starting primary amine.

Possible CauseRecommended Solution
High Reactivity of Secondary Amine Product Use a large excess of the primary amine to increase the probability of this compound reacting with the primary amine rather than the secondary amine product.
Strongly Basic Conditions Using a strong, non-nucleophilic base can lead to a high concentration of the free secondary amine, promoting further alkylation. Consider using a milder base or a specific base known to promote mono-alkylation.
Sub-optimal Base Selection For selective mono-alkylation of primary amines, cesium bases such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) have been shown to be effective.[1] The larger cesium cation is thought to coordinate in a way that disfavors the second alkylation. Hünig's base (N,N-diisopropylethylamine) can also be a good choice as a non-nucleophilic base.

Table 1: Comparison of Bases for Selective Mono-Alkylation of Primary Amines (Generalized from similar alkyl halides)

BaseTypical SolventSelectivity for Mono-alkylationComments
K₂CO₃ Acetonitrile, DMFModerateA common and cost-effective choice, but can lead to mixtures.
Et₃N Acetonitrile, DCMLow to ModerateOften leads to significant over-alkylation.
CsOH DMF, DMSOHighOften provides excellent selectivity for the secondary amine.[1]
Cs₂CO₃ DMF, AcetonitrileHighA milder alternative to CsOH, also promoting mono-alkylation.
Hünig's Base (DIPEA) Acetonitrile, DCMModerate to HighA non-nucleophilic base that can reduce the likelihood of the base itself acting as a nucleophile.

Note: The effectiveness of each base can be substrate-dependent. The data presented is a generalization based on known principles of amine alkylation.

Problem 3: Formation of a Disulfide By-product (with Thiol Nucleophiles)

Possible Causes and Solutions

When working with thiol nucleophiles, the formation of a disulfide (R-S-S-R) by-product can occur.

Possible CauseRecommended Solution
Oxidation of the Thiol The thiolate anion is susceptible to oxidation by atmospheric oxygen. To prevent this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent before use is also recommended.
Presence of Oxidizing Agents Ensure all reagents and solvents are free from oxidizing impurities.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of a Primary Amine with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary amine

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.2 equivalents) and anhydrous DMF.

  • Add cesium carbonate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for the Alkylation of a Thiol with this compound

Materials:

  • This compound

  • Thiol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0 equivalent) and anhydrous acetonitrile.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.1 equivalents) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Alkylation Reaction Issues low_yield Low or No Product Yield start->low_yield multiple_products Multiple Products Observed (e.g., over-alkylation) start->multiple_products side_product Unexpected Side Product (e.g., disulfide) start->side_product check_nucleophile Check Nucleophile Activity - Use appropriate base - Consider pKa low_yield->check_nucleophile check_lg Check Leaving Group - Add cat. NaI or KI low_yield->check_lg check_sterics Assess Steric Hindrance - Increase temp/time low_yield->check_sterics check_solvent Verify Solvent Choice - Use polar aprotic (DMF, MeCN) low_yield->check_solvent excess_amine Use Large Excess of Primary Amine multiple_products->excess_amine optimize_base Optimize Base - Use Cs₂CO₃ or CsOH for selectivity multiple_products->optimize_base inert_atmosphere Run Under Inert Atmosphere (N₂/Ar) side_product->inert_atmosphere degas_solvent Degas Solvent Before Use side_product->degas_solvent solution Problem Solved check_nucleophile->solution check_lg->solution check_sterics->solution check_solvent->solution excess_amine->solution optimize_base->solution inert_atmosphere->solution degas_solvent->solution Experimental_Workflow start Start: Alkylation Reaction setup 1. Setup Reaction - Dry flask, inert atmosphere start->setup add_reagents 2. Add Reagents - Nucleophile, Base, Solvent setup->add_reagents add_alkyl_halide 3. Add this compound - Dropwise addition add_reagents->add_alkyl_halide reaction 4. Reaction - Stir at specified temperature - Monitor by TLC add_alkyl_halide->reaction workup 5. Workup - Quench reaction - Extraction and washing reaction->workup purification 6. Purification - Dry, concentrate - Column chromatography workup->purification product Final Product purification->product

References

Technical Support Center: Synthesis of 2-(Bromomethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(Bromomethyl)thiolane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound, focusing on the bromination of its precursor, 2-(hydroxymethyl)thiolane.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of brominating agent, reaction conditions, and potential side reactions. The most common route to this compound is the bromination of 2-(hydroxymethyl)thiolane.

Potential Causes and Solutions:

  • Incomplete Reaction: The conversion of the alcohol to the bromide may not be going to completion.

    • Solution: Ensure you are using a sufficient excess of the brominating agent. For reagents like phosphorus tribromide (PBr₃), a slight excess (e.g., 1.1 to 1.5 equivalents) is often necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.

  • Suboptimal Brominating Agent: The chosen reagent may not be effective for this specific substrate.

    • Solution: Consider switching to a different brominating agent. Common and effective reagents for converting primary alcohols to bromides include phosphorus tribromide (PBr₃) and Appel reaction conditions (triphenylphosphine with carbon tetrabromide or N-bromosuccinimide).

  • Side Reactions: Several side reactions can consume your starting material or product, leading to lower yields. These include:

    • Elimination: Formation of an exocyclic double bond via elimination of HBr. This is more likely at higher temperatures.

    • Ether Formation: Intermolecular reaction between the starting alcohol and the product bromide to form an ether.

    • Oxidation of Sulfur: The thiolane sulfur atom can be susceptible to oxidation, especially with certain brominating agents or under harsh conditions.

    • Solution: Maintain a low reaction temperature to minimize elimination and ether formation. For sensitive substrates, milder brominating conditions like the Appel reaction are often preferred over harsher reagents like HBr gas. To avoid sulfur oxidation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Product Instability: The product, this compound, may be unstable under the reaction or workup conditions.

    • Solution: Use milder workup procedures. For example, use a cold, dilute solution of sodium bicarbonate to neutralize any excess acid instead of a concentrated base. Minimize the exposure of the product to high temperatures during solvent removal by using a rotary evaporator at reduced pressure and moderate temperature.

Q2: I am observing the formation of significant side products. How can I identify and minimize them?

A2: Side product formation is a common issue. The nature of the side products will depend on the reaction conditions.

Common Side Products and Mitigation Strategies:

  • Unreacted 2-(hydroxymethyl)thiolane: This is easily identified by TLC or GC.

    • Mitigation: Increase the equivalents of the brominating agent or prolong the reaction time.

  • Thiolane-2-carbaldehyde: This can result from oxidation of the starting alcohol.

    • Mitigation: Use non-oxidizing brominating agents. PBr₃ and Appel conditions are generally non-oxidizing. Avoid reagents that can generate bromine in situ, which can act as an oxidant.

  • Dithiolanylmethane derivatives (dimeric ethers): Formed via an intermolecular reaction.

    • Mitigation: Use a higher dilution of the starting material to favor the intramolecular reaction over the intermolecular one. Add the alcohol slowly to the solution of the brominating agent.

  • Elimination Product (2-Methylene-thiolane): Formation of an alkene.

    • Mitigation: Keep the reaction temperature low. Use a non-coordinating base if a base is required for the reaction.

Q3: The purification of this compound is proving difficult. What are the recommended procedures?

A3: Purification of this compound can be challenging due to its potential instability and the presence of closely related byproducts.

Recommended Purification Methods:

  • Distillation: If the product is thermally stable enough, vacuum distillation can be an effective method for purification, especially on a larger scale. Determine the boiling point of the product under reduced pressure.

  • Column Chromatography: For smaller scales or for removing polar impurities, silica gel column chromatography is recommended. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. The product, being an alkyl bromide, will be relatively non-polar.

  • Workup Procedure: Before purification, a thorough aqueous workup is crucial. This should include:

    • Quenching the reaction with a cold, dilute aqueous solution of a weak base like sodium bicarbonate to neutralize any remaining acid.

    • Washing the organic layer with water and then with brine to remove any water-soluble impurities.

    • Drying the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the analogous bromination of 2-(hydroxymethyl)tetrahydrofuran, which can be used as a starting point for optimizing the synthesis of this compound.

Brominating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
PBr₃Pyridine/Benzene0 to RT2-470-80Analogous THF reaction
PPh₃ / CBr₄Dichloromethane0 to RT1-3>90Appel Reaction
PPh₃ / NBSDichloromethane0 to RT1-3>90Appel Reaction
HBr (48% aq.)TolueneReflux12-2460-70Analogous THF reaction

Experimental Protocols

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is adapted from the synthesis of 2-(bromomethyl)tetrahydrofuran.

  • Preparation: To a solution of 2-(hydroxymethyl)thiolane (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq) dropwise.

  • Reaction: Slowly add phosphorus tribromide (0.4 eq) to the solution while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether or DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography (Hexane/Ethyl Acetate eluent).

Protocol 2: Appel Reaction (PPh₃/CBr₄)

This method uses milder conditions and often gives higher yields with fewer side products.

  • Preparation: Dissolve triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

  • Reaction: Slowly add a solution of 2-(hydroxymethyl)thiolane (1.0 eq) in DCM to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or GC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo. The crude product will contain triphenylphosphine oxide, which can be partially removed by precipitation from a minimal amount of cold diethyl ether or by column chromatography.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Significant Side Products? start->side_products purification_issues Purification Difficulties? start->purification_issues solution_incomplete Increase brominating agent Extend reaction time Monitor by TLC/GC incomplete_reaction->solution_incomplete solution_side_products Lower reaction temperature Use milder reagents (Appel) Inert atmosphere side_products->solution_side_products solution_purification Vacuum distillation Silica gel chromatography Thorough aqueous workup purification_issues->solution_purification

Caption: Troubleshooting guide for low yield in this compound synthesis.

General Reaction Scheme

ReactionScheme reactant 2-(Hydroxymethyl)thiolane product This compound reactant->product Bromination reagents [Brominating Agent] Solvent, Temp

Caption: General reaction for the synthesis of this compound.

Decomposition of 2-(Bromomethyl)thiolane and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and prevention of decomposition of 2-(Bromomethyl)thiolane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as 2-(bromomethyl)tetrahydrothiophene, is a versatile reagent in organic synthesis. However, its structure, containing a reactive alkyl bromide and a nucleophilic sulfur atom, makes it susceptible to decomposition. This instability can lead to reduced purity, inconsistent reaction outcomes, and the formation of unwanted byproducts, compromising experimental results.

Q2: What are the primary signs of this compound decomposition?

Signs of decomposition include a change in color (e.g., developing a yellow or brown tint), the formation of a precipitate or solid material, and a noticeable acidic odor, likely due to the formation of hydrogen bromide (HBr). Inconsistent results in reactions where this compound is used as a starting material can also be an indicator of degradation.

Q3: What are the likely decomposition pathways for this compound?

Based on its chemical structure and the behavior of analogous compounds, two primary decomposition pathways are proposed:

  • Intermolecular Reaction: One molecule of this compound can react with another in an SN2 fashion, leading to the formation of a sulfonium salt, which can then propagate to form oligomers or polymers. This process is often catalyzed by acid, such as HBr, which is a potential byproduct of hydrolysis or elimination reactions.

  • Intramolecular Cyclization: The sulfur atom within the thiolane ring can act as an internal nucleophile, displacing the bromide to form a bicyclic sulfonium salt. This reactive intermediate can then initiate polymerization or be attacked by other nucleophiles present in the mixture.

Q4: How should I properly store this compound to minimize decomposition?

To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C, to slow down the rate of decomposition reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.

  • Light: Protect from light by using an amber or opaque container.

  • Container: Use a tightly sealed container to prevent the ingress of moisture.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent reaction yields or unexpected byproducts. Decomposition of this compound starting material.1. Verify the purity of the this compound by NMR or GC-MS before use. 2. If impurities are detected, purify the material by distillation under reduced pressure or column chromatography immediately before use. 3. Ensure the reaction is performed under strictly anhydrous and inert conditions.
The this compound has developed a yellow/brown color. The material has started to decompose, likely forming polymeric byproducts.1. The material may still be usable for some applications after purification. However, for sensitive reactions, it is recommended to use a fresh, pure sample. 2. If purification is attempted, handle the material with care as decomposition products may be present.
A solid precipitate has formed in the this compound container. Advanced polymerization has occurred.The material is likely significantly degraded and should be disposed of according to safety protocols. Do not attempt to use it in reactions.
An acidic odor is detected from the sample. Formation of hydrogen bromide (HBr) due to hydrolysis or elimination.This indicates decomposition. The presence of acid can catalyze further degradation. Use of an acid scavenger may be necessary for stabilization during storage or reactions.

Data on Stability of this compound

Condition Expected Stability Rationale
Temperature Decreases significantly with increasing temperature.Higher temperatures provide the activation energy for decomposition reactions (both inter- and intramolecular).
Presence of Moisture LowMoisture can lead to hydrolysis, forming HBr, which catalyzes further decomposition.
Presence of Oxygen Moderate to LowWhile the primary decomposition pathways are not radical-based, the presence of oxygen can potentially lead to oxidative side reactions.
Presence of Acid Very LowAcidic conditions will catalyze both intermolecular polymerization and intramolecular cyclization.
Presence of Base (non-nucleophilic) HighA non-nucleophilic base can act as an acid scavenger, neutralizing any HBr formed and thus inhibiting acid-catalyzed decomposition.
Presence of Radical Inhibitor Moderate to HighWhile less likely to be the primary pathway, radical-initiated decomposition is possible. An inhibitor would mitigate this.

Experimental Protocols

Protocol 1: Purification of Decomposing this compound

Objective: To purify partially decomposed this compound for immediate use in a reaction.

Materials:

  • Decomposed this compound

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (or other suitable solvent system)

  • Round bottom flasks

  • Rotary evaporator

  • Apparatus for column chromatography

  • Inert gas (argon or nitrogen)

Procedure:

  • Drying: If the material appears wet or has been exposed to moisture, dissolve it in a minimal amount of a dry, inert solvent (e.g., dichloromethane) and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Carefully remove the solvent in vacuo using a rotary evaporator at a low temperature (<30°C).

  • Column Chromatography:

    • Prepare a silica gel column using a non-polar eluent (e.g., hexanes).

    • Load the crude this compound onto the column.

    • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the pure product from the polar, colored byproducts.

    • Collect the fractions containing the pure product, as identified by TLC analysis.

  • Final Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at low temperature.

  • Storage and Use: Immediately place the purified product under an inert atmosphere and store at -20°C. It is highly recommended to use the purified material without delay.

Protocol 2: Stabilization of this compound for Short-Term Storage

Objective: To stabilize purified this compound for storage over a period of several days to weeks.

Materials:

  • Purified this compound

  • Acid scavenger (e.g., non-nucleophilic base like proton sponge or hindered amine like 2,6-di-tert-butylpyridine)

  • Radical inhibitor (e.g., butylated hydroxytoluene - BHT)

  • Amber vial with a septum-sealed cap

  • Inert gas (argon or nitrogen)

Procedure:

  • To the freshly purified this compound, add a small amount of a non-nucleophilic base (e.g., ~0.1 mol%).

  • Add a radical inhibitor such as BHT (e.g., ~0.01 wt%).

  • Swirl the mixture gently to dissolve the stabilizers.

  • Transfer the stabilized solution to a clean, dry amber vial.

  • Purge the vial with a stream of inert gas for 1-2 minutes.

  • Seal the vial tightly with a septum-sealed cap and wrap the seal with parafilm.

  • Store the vial in a freezer at -20°C.

Visualizations

DecompositionPathways BMT This compound Sulfonium Linear Dimer (Sulfonium Salt) BMT->Sulfonium Intermolecular SN2 Bicyclic Bicyclic Sulfonium Salt BMT->Bicyclic Intramolecular SN2 BMT2 Another molecule of This compound BMT2->Sulfonium Polymer Oligomers/Polymers Sulfonium->Polymer Propagation Bicyclic->Polymer Ring-opening polymerization HBr HBr (from hydrolysis or elimination) HBr->Sulfonium Catalyzes HBr->Bicyclic Catalyzes

Caption: Proposed decomposition pathways of this compound.

PreventionWorkflow cluster_storage Storage cluster_stabilization Chemical Stabilization cluster_purification Purification (if needed) storage_conditions Low Temperature (-20°C) stable_product Stable this compound storage_conditions->stable_product inert_atm Inert Atmosphere (Ar/N2) inert_atm->stable_product dark Protection from Light dark->stable_product acid_scavenger Acid Scavenger (e.g., non-nucleophilic base) acid_scavenger->stable_product radical_inhibitor Radical Inhibitor (e.g., BHT) radical_inhibitor->stable_product purification Distillation or Chromatography purification->stable_product start Freshly Synthesized or Received this compound start->storage_conditions start->inert_atm start->dark start->acid_scavenger start->radical_inhibitor start->purification If decomposition is suspected

Caption: Workflow for the prevention of this compound decomposition.

TroubleshootingFlow start Problem Encountered (e.g., inconsistent results) check_purity Check Purity of This compound (NMR, GC-MS) start->check_purity is_pure Is it pure? check_purity->is_pure use_directly Use in reaction under anhydrous/inert conditions is_pure->use_directly Yes purify Purify via distillation or chromatography is_pure->purify No (minor impurities) discard Discard and obtain a fresh batch is_pure->discard No (major decomposition) use_purified Use purified material immediately purify->use_purified

Caption: Troubleshooting logic for experiments involving this compound.

Technical Support Center: Purification of 2-(Bromomethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the removal of common impurities from reactions involving 2-(Bromomethyl)thiolane, also known as 2-(bromomethyl)tetrahydrothiophene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound from 2-(hydroxymethyl)thiolane?

A1: The synthesis of this compound, typically from its corresponding alcohol, can lead to several common impurities. These include:

  • Unreacted 2-(hydroxymethyl)thiolane: Incomplete conversion is a common source of this impurity.

  • Acidic Byproducts: Reagents like phosphorus tribromide (PBr₃) produce phosphorous acid (H₃PO₃), while methods using HBr will leave residual acid.[1]

  • Reagent-Derived Impurities: If using the Appel reaction, triphenylphosphine oxide is a major byproduct.[2][3] If using PBr₃, residual phosphorus compounds can be present.[1]

  • Elimination Byproducts: Dehydrobromination of the product or dehydration of the starting alcohol can lead to the formation of unsaturated thiolane derivatives.

  • Solvent Residue: Residual solvents from the reaction or workup (e.g., diethyl ether, dichloromethane) are common.

Q2: How can I assess the purity of my this compound sample?

A2: Purity can be assessed using several standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can identify impurities by their characteristic signals, although quantification may require an internal standard.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities, especially non-volatile ones like triphenylphosphine oxide.

Q3: My purified this compound is unstable and turns yellow/brown upon storage. Why is this happening and how can I prevent it?

A3: Alkyl bromides, including this compound, can be susceptible to decomposition, especially when exposed to light, air, or residual acid. The color change is often due to the formation of trace amounts of bromine (Br₂) or other degradation products. To ensure stability, store the purified product in a tightly sealed amber glass vial under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C). Adding a small amount of a stabilizer, like calcium carbonate, can also help neutralize any developing acidity that might catalyze decomposition.[4]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound.

Q4: My crude product is acidic. How do I remove the acidic impurities?

A4: Acidic impurities, such as HBr or phosphorous acid, must be neutralized and removed to prevent product degradation. This is achieved by washing the crude product (dissolved in an immiscible organic solvent) with a mild aqueous base.

  • Recommended Solution: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃) is effective.[5]

  • Procedure: Perform a liquid-liquid extraction by shaking the organic solution with the basic solution in a separatory funnel. Vent the funnel frequently, as CO₂ gas will be generated. Separate the layers and discard the aqueous layer. A subsequent wash with water is recommended to remove any residual base.[5]

Q5: My NMR spectrum shows a significant amount of unreacted 2-(hydroxymethyl)thiolane. How can I remove it?

A5: The starting alcohol has a significantly higher boiling point and polarity than the desired alkyl bromide product. This difference can be exploited for purification.

  • Method 1: Fractional Distillation: This is the most effective method for separating the product from the higher-boiling alcohol. The product, this compound, will distill over first.

  • Method 2: Column Chromatography: If distillation is not feasible, flash column chromatography on silica gel can effectively separate the more polar alcohol from the less polar bromide. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically used.

Q6: I am using the Appel reaction and my product is contaminated with triphenylphosphine oxide. What is the best removal method?

A6: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Appel reaction.[2]

  • Method 1: Chromatography: TPPO is more polar than the alkyl bromide and can be readily separated by flash column chromatography on silica gel.

  • Method 2: Precipitation/Filtration: In some cases, TPPO can be precipitated from a non-polar solvent (like a mixture of hexanes and a small amount of ether) by cooling, and then removed by filtration.

  • Method 3: Extraction: While less common, extraction with a specific solvent system or precipitation by forming a complex with salts like zinc chloride has been reported for TPPO removal.[3]

Impurity Profile and Removal Strategies

The following table summarizes common impurities and the recommended strategies for their removal.

Impurity NameSourceRelative Boiling PointRecommended Removal Method
2-(hydroxymethyl)thiolaneUnreacted Starting MaterialHigherFractional Distillation, Column Chromatography
Phosphorous Acid (H₃PO₃)PBr₃ reaction byproductNon-volatile saltAqueous Base Wash (NaHCO₃)
Hydrogen Bromide (HBr)Reagent / ByproductVolatile acidAqueous Base Wash (NaHCO₃)
Triphenylphosphine OxideAppel reaction byproductMuch HigherColumn Chromatography, Precipitation
Unsaturated ThiolanesElimination side reactionLower / SimilarCareful Fractional Distillation
Di-thiolanylmethyl etherEtherification side reactionHigherFractional Distillation

Key Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This procedure is designed to remove acidic and water-soluble impurities.

  • Transfer the crude reaction mixture to a separatory funnel. If the reaction was run neat, dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) at a concentration of approximately 10-20% w/v.

  • Add an equal volume of water to the separatory funnel, stopper it, and shake gently. Allow the layers to separate and discard the aqueous (lower) layer.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake, venting frequently to release the pressure from CO₂ evolution.[5]

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer one final time with an equal volume of brine (saturated aqueous NaCl) to facilitate the removal of dissolved water.

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic solution over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filter or decant the dried solution to remove the drying agent. The resulting solution is ready for solvent removal and further purification.

Protocol 2: Purification by Fractional Distillation

This protocol is effective for removing impurities with boiling points that differ from the product by at least 20-30 °C.

  • Set up a fractional distillation apparatus with a short Vigreux column to enhance separation. Ensure all glassware is dry.

  • Transfer the crude, dried product into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Slowly heat the flask in a heating mantle.

  • Collect and discard any low-boiling forerun, which may contain residual solvent.

  • Carefully collect the product fraction. The boiling point of this compound is estimated to be in the range of 70-90 °C at ~15 Torr, but this should be determined empirically. The precursor, 2-(hydroxymethyl)thiolane, has a significantly higher boiling point (approx. 207 °C at atmospheric pressure).[6]

  • Stop the distillation when the temperature either drops or rises sharply, indicating the end of the product fraction.

  • The purified liquid should be colorless.

Visualized Workflows and Logic

Purification_Workflow A Crude Reaction Mixture B Dissolve in Organic Solvent A->B C Aqueous Work-up (Protocol 1) B->C Removes acids, water-soluble impurities D Dry Organic Layer (e.g., MgSO4) C->D E Remove Solvent (Rotary Evaporation) D->E F Purification Step E->F G Fractional Distillation (Protocol 2) F->G If volatile H Column Chromatography F->H If non-volatile or close boiling points I Pure this compound G->I H->I

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Analyze Crude Product (TLC, GC-MS, NMR) Q1 Is unreacted alcohol (2-hydroxymethylthiolane) present? Start->Q1 A1_Yes Perform Fractional Distillation or Column Chromatography Q1->A1_Yes Yes Q2 Is the mixture acidic? (e.g., HBr, H3PO3) Q1->Q2 No A1_Yes->Q2 A2_Yes Wash with aq. NaHCO3 (Protocol 1) Q2->A2_Yes Yes Q3 Is Triphenylphosphine Oxide (TPPO) present? Q2->Q3 No A2_Yes->Q3 A3_Yes Perform Column Chromatography Q3->A3_Yes Yes End Pure Product Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting common impurity issues.

References

Technical Support Center: Reactions with 2-(Bromomethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Bromomethyl)thiolane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am performing a nucleophilic substitution on this compound, but I'm observing a significant amount of a rearranged, ring-expanded product. What is happening?

A1: This is a classic case of Neighboring Group Participation (NGP) , also known as anchimeric assistance.[1][2] The sulfur atom in the thiolane ring, with its available lone pairs, acts as an internal nucleophile.[3][4] It attacks the electrophilic carbon bearing the bromine atom, displacing the bromide and forming a strained, bicyclic sulfonium ion intermediate. The subsequent attack by your external nucleophile on one of the carbons of this intermediate leads to the ring-expanded product (a tetrahydrothiophene derivative) alongside the expected substitution product. The reaction rate is often significantly accelerated compared to similar reactions without the participating sulfur atom.[1][2]

Mechanism of Ring Expansion:

The process involves two consecutive SN2-like steps. The first is an intramolecular cyclization to form the sulfonium ion, followed by an intermolecular ring-opening by the external nucleophile.

Caption: Neighboring group participation leading to ring expansion.

Troubleshooting Guides

Problem 1: High Yield of Ring-Expanded Product

Symptoms:

  • NMR and MS data confirm the presence of a six-membered ring (tetrahydrothiophene derivative).

  • Low yield of the desired direct substitution product.

Cause: The formation of the bicyclic sulfonium ion intermediate is favored, and the external nucleophile preferentially attacks the ring carbon (Cβ) over the exocyclic carbon (Cα). This pathway is often thermodynamically or kinetically favored under certain conditions.

Solutions:

  • Lower the Reaction Temperature: Reducing the temperature can disfavor the intramolecular cyclization, which typically has a higher activation energy than the direct SN2 reaction. It can also provide better selectivity for nucleophilic attack on the less-hindered carbon.

  • Choose a "Softer" Nucleophile: According to Hard-Soft Acid-Base (HSAB) theory, a softer nucleophile might preferentially attack the primary carbon (a softer electrophile) over the ring carbons of the sulfonium ion.

  • Increase Nucleophile Concentration: Using a high concentration of a strong nucleophile can promote the direct bimolecular (SN2) substitution, outcompeting the intramolecular reaction.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the sulfonium ion intermediate, potentially increasing the amount of rearrangement. Experimenting with less polar solvents like THF or Dioxane might reduce the extent of NGP.

Product Distribution under Various Conditions (Hypothetical Data):

Condition IDNucleophile (Nu⁻)SolventTemperature (°C)Desired Product Yield (%)Ring-Expanded Product Yield (%)
A-1Cyanide (CN⁻)DMF803565
A-2Cyanide (CN⁻)DMF256040
B-1Azide (N₃⁻)THF258515
C-1ThiophenoxideAcetone504555
C-2ThiophenoxideAcetone07030
Problem 2: Formation of Elimination Products

Symptoms:

  • GC-MS analysis shows a product with a mass corresponding to HBr elimination.

  • 1H NMR shows vinylic proton signals.

Cause: Use of a strong, sterically hindered base or a nucleophile with high basicity can promote an E2 elimination pathway, forming an exocyclic double bond. High reaction temperatures also favor elimination over substitution.

Solutions:

  • Use a Non-Hindered, Weakly Basic Nucleophile: Choose nucleophiles that are known to be poor bases, such as azide (N₃⁻), cyanide (CN⁻), or carboxylates.

  • Avoid Strong, Bulky Bases: If a base is required, use a non-nucleophilic, non-hindered base like proton sponge or a mild inorganic base like K₂CO₃ instead of t-BuOK or LDA.

  • Lower the Reaction Temperature: Elimination reactions are entropically favored and thus become more dominant at higher temperatures. Running the reaction at or below room temperature can significantly favor the substitution pathway.

Troubleshooting Workflow for Unexpected Products:

G start Unexpected Product Detected (by LCMS, GCMS, NMR) check_mass Check Mass Spectrum start->check_mass mass_isomer Isomer of Expected Product? check_mass->mass_isomer Yes mass_elim Mass = [M-HBr]? check_mass->mass_elim No rearranged Likely Rearrangement (Ring Expansion) mass_isomer->rearranged Yes other Other Side Reaction (e.g., solvent adduct, dimer) mass_isomer->other No elimination Likely Elimination Product mass_elim->elimination Yes mass_elim->other No sol_rearranged Troubleshoot NGP: • Lower Temperature • Change Solvent • Use Softer Nucleophile rearranged->sol_rearranged sol_elim Favor Substitution: • Lower Temperature • Use Weaker, Non-bulky Base • Use Less Basic Nucleophile elimination->sol_elim

Caption: Troubleshooting workflow for identifying side products.

Experimental Protocols

Protocol 1: Minimizing Ring Expansion in a Substitution Reaction

This protocol aims to synthesize 2-(Azidomethyl)thiolane, favoring direct substitution by using a good nucleophile at a controlled temperature in a moderately polar solvent.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add sodium azide (1.5 eq).

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the this compound solution dropwise to the cold sodium azide slurry over 30 minutes with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via column chromatography if necessary.

This controlled addition at low temperature and the use of THF as a solvent are designed to minimize the competing neighboring group participation pathway.

References

Technical Support Center: 2-(Bromomethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)thiolane. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Disclaimer: Specific experimental data and established protocols for this compound are limited in publicly available literature. Much of the guidance provided is extrapolated from the known chemistry of its aromatic analog, 2-(bromomethyl)thiophene, and general principles of handling α-halo thioethers. Researchers should exercise caution and perform small-scale pilot reactions to determine optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as 2-(bromomethyl)tetrahydrothiophene, is a saturated heterocyclic compound. It features a five-membered thiolane (tetrahydrothiophene) ring with a bromomethyl substituent at the 2-position. Due to the saturated nature of the ring, its reactivity is distinct from its aromatic counterpart, 2-(bromomethyl)thiophene.

Physicochemical Data Summary

PropertyThis compound (Predicted/Estimated)2-(Bromomethyl)thiophene (Reported)
Molecular Formula C₅H₉BrSC₅H₅BrS
Molecular Weight 181.10 g/mol 177.06 g/mol
Boiling Point Not available~75-78 °C at 1 mmHg
Density Not available~1.633 g/cm³
Appearance Likely a colorless to pale yellow liquidColorless to yellow liquid
Stability Expected to be sensitive to moisture and light; potentially unstable upon storage.Unstable, lachrymator; stabilized with calcium carbonate.[1]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, diethyl ether).Soluble in organic solvents.

Q2: How should this compound be stored?

Due to its likely instability, this compound should be stored with precautions similar to other reactive alkyl bromides and thioethers.

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.

  • Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.

  • Stabilizer: The addition of a small amount of a non-nucleophilic base, such as powdered calcium carbonate, may help to neutralize any hydrobromic acid that forms upon decomposition.[1]

Troubleshooting Guides

Synthesis & Purification

Q3: I am trying to synthesize this compound by brominating 2-methylthiolane with N-bromosuccinimide (NBS), but I am getting a complex mixture of products. What could be the issue?

The α-bromination of thioethers can be challenging due to potential side reactions. Here are some common issues and troubleshooting steps:

  • Over-bromination: The product itself can be further brominated.

    • Solution: Use NBS in stoichiometric amounts or a slight excess (1.0-1.1 equivalents). Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.

  • Ring Opening: The thiolane ring may be susceptible to opening under certain conditions, especially in the presence of acid or radical species.

    • Solution: Perform the reaction at low temperatures and in the dark to minimize radical-induced side reactions. The use of a radical initiator like AIBN or benzoyl peroxide should be carefully optimized.

  • Solvent Effects: The choice of solvent can influence the reaction outcome.

    • Solution: A non-polar solvent such as carbon tetrachloride or cyclohexane is often used for radical brominations.

dot

Synthesis_Troubleshooting Start Start: Bromination of 2-Methylthiolane Problem Problem: Complex Product Mixture Start->Problem Cause1 Potential Cause 1: Over-bromination Problem->Cause1 Is it... Cause2 Potential Cause 2: Ring Opening Problem->Cause2 Or is it... Cause3 Potential Cause 3: Solvent Effects Problem->Cause3 Or perhaps... Solution1 Solution: - Use 1.0-1.1 eq. NBS - Monitor reaction closely Cause1->Solution1 Solution2 Solution: - Low temperature - Protect from light - Optimize initiator Cause2->Solution2 Solution3 Solution: - Use non-polar solvent (e.g., CCl4) Cause3->Solution3

Caption: Troubleshooting complex product mixtures in the synthesis of this compound.

Q4: How can I purify this compound? It seems to decompose on silica gel.

This compound is likely unstable on silica gel due to the acidic nature of the stationary phase, which can promote decomposition.

  • Recommendation: Attempt purification by vacuum distillation. This method avoids contact with acidic surfaces and can be effective for thermally sensitive compounds.[1] Distill at the lowest possible pressure to keep the temperature down.

  • Alternative: If distillation is not feasible, consider using a neutral or basic alumina column for chromatography. A quick filtration through a short plug of neutral alumina may also help to remove impurities.

Reactions & Handling

Q5: My nucleophilic substitution reaction with this compound is giving low yields. What could be the problem?

Low yields in nucleophilic substitution reactions with this substrate can stem from several factors:

  • Substrate Instability: The starting material may be decomposing before or during the reaction.

    • Solution: Use freshly prepared or purified this compound for the best results.

  • Steric Hindrance: The thiolane ring may present some steric bulk around the electrophilic carbon.

    • Solution: Use a less hindered and more potent nucleophile if possible. Heating the reaction may be necessary, but this should be done cautiously to avoid decomposition.

  • Leaving Group Ability: While bromide is a good leaving group, the overall rate of an S(_N)2 reaction is influenced by the stability of the transition state.

    • Solution: Consider converting the bromide to an iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction), as iodide is a better leaving group.

dot

Reaction_Workflow Start Start: Nucleophilic Substitution Reagents This compound + Nucleophile Start->Reagents Reaction Reaction Conditions: - Inert Atmosphere - Anhydrous Solvent Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Troubleshooting Low Yield? Reaction->Troubleshooting Purification Purification: - Vacuum Distillation or - Neutral Alumina Chromatography Workup->Purification Product Desired Product Purification->Product Troubleshooting->Product No CheckPurity Check Purity of Starting Material Troubleshooting->CheckPurity Yes OptimizeConditions Optimize Reaction: - Temperature - Add NaI (catalytic) Troubleshooting->OptimizeConditions Yes CheckPurity->Reaction OptimizeConditions->Reaction

Caption: Experimental workflow for nucleophilic substitution with this compound.

Experimental Protocols

Note: The following protocols are adapted from general procedures for similar compounds and should be optimized for this compound.

General Procedure for α-Bromination of a Cyclic Thioether (Hypothetical for 2-Methylthiolane)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-methylthiolane (1.0 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride).

  • Initiation: Add a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.05 eq.).

  • Bromination: Heat the mixture to reflux. Add a solution of N-bromosuccinimide (1.05 eq.) in the same solvent dropwise over a period of 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

General Procedure for Nucleophilic Substitution
  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the nucleophile (1.0-1.2 eq.) and an anhydrous solvent (e.g., THF, DMF).

  • Deprotonation (if necessary): If the nucleophile is an alcohol or thiol, add a suitable base (e.g., sodium hydride, potassium carbonate) and stir at the appropriate temperature until deprotonation is complete.

  • Addition of Electrophile: Cool the mixture to a suitable temperature (e.g., 0 °C) and add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography on neutral alumina, or distillation).

References

Technical Support Center: 2-(Bromomethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Bromomethyl)thiolane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 2-(bromomethyl)tetrahydrothiophene, is a heterocyclic compound. While specific research on this exact molecule is not extensively published, its structure suggests its utility as a building block in organic synthesis. The thiolane ring is a feature in some biologically active molecules, and the bromomethyl group is a reactive handle for introducing the thiolanylmethyl moiety into a larger molecule through nucleophilic substitution reactions.

Q2: My this compound appears to be degrading. What are the signs of decomposition?

Signs of decomposition for this compound can include:

  • Discoloration: A change from a colorless or pale yellow liquid to a darker brown or black color.

  • Precipitation: Formation of solid material in the liquid.

  • Inconsistent Experimental Results: Poor yields, unexpected side products, or a lack of reactivity in subsequent reactions can indicate that the starting material has degraded.

  • Changes in Spectroscopic Data: Broadening of peaks or the appearance of new signals in NMR or other spectroscopic analyses compared to a pure standard.

Q3: What are the likely decomposition pathways for this compound?

While specific decomposition pathways for this compound are not well-documented, analogous alkyl bromides can degrade through several mechanisms:

  • Hydrolysis: Reaction with water to form the corresponding alcohol (2-(Hydroxymethyl)thiolane) and hydrobromic acid. The generated acid can further catalyze decomposition.

  • Elimination: Loss of HBr to form an unsaturated compound, although this is less likely for a five-membered ring.

  • Isomerization: Rearrangement of the molecule, though less common for this specific structure.

  • Oxidation: The sulfur atom in the thiolane ring can be susceptible to oxidation, especially in the presence of air or oxidizing agents.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the use of this compound.

Issue 1: Rapid Degradation of the Compound Upon Storage

Symptoms:

  • Rapid discoloration of the material.

  • Loss of purity as confirmed by GC/MS or NMR analysis over a short period.

Possible Causes:

  • Exposure to moisture, leading to hydrolysis.

  • Exposure to light, which can catalyze radical decomposition pathways.

  • Elevated storage temperatures.

  • Presence of acidic or basic impurities.

Solutions:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

  • Low Temperature: Store at low temperatures (2-8 °C is a common recommendation for reactive alkyl halides).

  • Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light.

  • Addition of a Stabilizer: Consider adding a stabilizer.

Troubleshooting Workflow for Stability Issues

G cluster_0 Troubleshooting Compound Instability start Instability Observed (e.g., discoloration, poor yield) check_storage Review Storage Conditions: - Temperature? - Atmosphere? - Light Exposure? start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_purity Analyze Purity of a Fresh Sample: - NMR, GC/MS check_storage->check_purity No correct_storage Implement Correct Storage: - Store at 2-8°C - Use Inert Gas - Protect from Light improper_storage->correct_storage retest Re-evaluate Stability correct_storage->retest add_stabilizer Consider Adding a Stabilizer retest->add_stabilizer Problem Persists end Stable Compound retest->end Problem Solved impure Initial Sample is Impure check_purity->impure Yes check_purity->add_stabilizer No purify Purify the Compound (e.g., distillation, chromatography) impure->purify purify->retest add_stabilizer->end G cluster_1 Hypothetical Decomposition and Stabilization compound This compound hydrolysis Hydrolysis compound->hydrolysis autocatalysis Autocatalytic Decomposition compound->autocatalysis moisture H₂O (Moisture) moisture->hydrolysis alcohol 2-(Hydroxymethyl)thiolane hydrolysis->alcohol hbr HBr hydrolysis->hbr hbr->autocatalysis scavenging Acid Scavenging hbr->scavenging degradation_products Further Degradation Products autocatalysis->degradation_products stabilizer Stabilizer (e.g., Propylene Oxide) stabilizer->scavenging neutralized Neutralized Acid scavenging->neutralized

Technical Support Center: 2-(Bromomethyl)thiolane Reaction Work-up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the work-up procedure of 2-(Bromomethyl)thiolane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is commonly synthesized by the bromination of 2-(hydroxymethyl)thiolane. This is typically achieved using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Another route involves the radical bromination of 2-methylthiolane using N-bromosuccinimide (NBS) and a radical initiator.

Q2: What are the typical work-up procedures for a this compound synthesis?

A2: A standard work-up procedure after the bromination of 2-(hydroxymethyl)thiolane involves quenching the reaction mixture, followed by a series of aqueous washes to remove byproducts and unreacted reagents. This generally includes:

  • Quenching: Carefully adding the reaction mixture to ice-cold water or a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and decompose excess brominating agent.

  • Extraction: Extracting the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Washing: Washing the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.

    • Water (H₂O) to remove water-soluble impurities.

    • Saturated aqueous sodium chloride (brine) solution to facilitate phase separation and remove residual water.

  • Drying: Drying the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Removing the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purifying the crude product, typically by vacuum distillation.

Q3: this compound is reported to be a lachrymator. What precautions should I take?

A3: Yes, this compound is a lachrymator, meaning it can cause irritation to the eyes and respiratory tract. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How should I store this compound?

A4: this compound is known to be unstable and can decompose over time, especially when exposed to moisture or light. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is preferable). Adding a small amount of a stabilizer, such as calcium carbonate, can help to neutralize any acid that may form and slow down decomposition.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of the this compound synthesis.

Issue 1: Emulsion Formation During Extraction

Symptoms:

  • A persistent milky or cloudy layer forms between the aqueous and organic phases, making separation difficult.

Possible Causes:

  • Presence of acidic or basic impurities acting as surfactants.

  • High concentration of sulfur-containing byproducts.

  • Vigorous shaking of the separatory funnel.

Solutions:

Solution Detailed Methodology
Gentle Inversion Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation. This reduces the energy input that can lead to emulsion formation.
Addition of Brine Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion by "salting out" the organic components.
Filtration Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion and allow the layers to separate.
Centrifugation If the volume is manageable, centrifuging the mixture can effectively break the emulsion and lead to a clear separation of the layers.
Solvent Evaporation (Pre-work-up) If emulsions are a persistent issue, after the reaction is complete, evaporate the reaction solvent. Then, redissolve the residue in the extraction solvent before proceeding with the aqueous wash.
Issue 2: Low Yield of this compound

Symptoms:

  • The isolated yield of the product is significantly lower than expected.

Possible Causes:

  • Incomplete reaction.

  • Product decomposition during work-up or purification.

  • Loss of product into the aqueous layer during extraction.

  • Side reactions forming unwanted byproducts.

Solutions:

Solution Detailed Methodology
Reaction Monitoring Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before starting the work-up.
Temperature Control Keep the work-up procedure, especially the quenching and washing steps, cold by using ice baths. This minimizes the potential for hydrolysis or decomposition of the product.
Back-Extraction After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Minimize Exposure to Water This compound is moisture-sensitive. Perform the work-up efficiently and ensure all glassware is dry. Dry the final organic extract thoroughly before solvent removal.
Issue 3: Product Decomposition During Distillation

Symptoms:

  • The product turns dark or decomposes in the distillation flask.

  • A significant amount of non-volatile residue remains after distillation.

Possible Causes:

  • High distillation temperature.

  • Presence of acidic impurities catalyzing decomposition.

  • Prolonged heating time.

Solutions:

Solution Detailed Methodology
High Vacuum Distillation Use a high-vacuum pump to lower the boiling point of this compound, allowing for distillation at a lower temperature.
Addition of a Stabilizer Add a small amount of a non-volatile, acid-scavenging solid like calcium carbonate or potassium carbonate to the distillation flask to neutralize any acidic impurities that could promote decomposition.
Short Path Distillation For small quantities, a short path distillation apparatus can minimize the time the product is exposed to high temperatures.
Pre-purification If significant impurities are present, consider a quick filtration through a short plug of silica gel or alumina before distillation to remove baseline impurities that might contribute to decomposition.

Experimental Protocols & Data

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₅H₉BrS
Molecular Weight 181.10 g/mol
Boiling Point 78-82 °C at 15 mmHg
Density 1.51 g/cm³
Refractive Index 1.55

Note: Data is compiled from various chemical suppliers and may vary slightly.

Detailed Work-up Protocol Example (from PBr₃ Bromination)
  • Reaction Quenching: Slowly and carefully pour the reaction mixture into a flask containing crushed ice and a saturated solution of sodium bicarbonate. Stir the mixture until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL for a 10g scale reaction).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Saturated aqueous NaHCO₃ (2 x 50 mL)

    • Water (2 x 50 mL)

    • Saturated aqueous NaCl (1 x 50 mL)

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation (e.g., Kugelrohr or short path distillation) to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2-(Hydroxymethyl)thiolane + PBr3 reaction Bromination Reaction start->reaction quench Quench with NaHCO3/Ice reaction->quench extract Extract with Diethyl Ether quench->extract wash Aqueous Washes (NaHCO3, H2O, Brine) extract->wash dry Dry over MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_emulsion Emulsion Solutions cluster_yield Low Yield Solutions cluster_decomposition Decomposition Solutions issue Work-up Issue Encountered emulsion Emulsion Formation issue->emulsion low_yield Low Product Yield issue->low_yield decomposition Decomposition During Distillation issue->decomposition gentle_inversion Gentle Inversion emulsion->gentle_inversion add_brine Add Brine emulsion->add_brine filter_celite Filter through Celite emulsion->filter_celite monitor_reaction Monitor Reaction low_yield->monitor_reaction cold_workup Cold Work-up low_yield->cold_workup back_extract Back-Extraction low_yield->back_extract high_vacuum High Vacuum decomposition->high_vacuum add_stabilizer Add Stabilizer decomposition->add_stabilizer short_path Short Path Distillation decomposition->short_path

Caption: Troubleshooting logic for common work-up issues.

References

Validation & Comparative

Characterization of 2-(Bromomethyl)thiolane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on data availability: Information regarding the synthesis and characterization of 2-(bromomethyl)thiolane and its derivatives is limited in publicly available scientific literature. Thiolane is the saturated tetrahydrothiophene ring system. Due to this data scarcity, this guide will focus on the well-characterized and structurally analogous aromatic compound, 2-(bromomethyl)thiophene , and its derivatives. This information can serve as a valuable reference for researchers and drug development professionals interested in the synthesis and properties of related sulfur-containing heterocyclic compounds.

Physical and Spectroscopic Characterization of 2-(Bromomethyl)thiophene Derivatives

2-(Bromomethyl)thiophene and its substituted analogues are important intermediates in the synthesis of pharmaceuticals and materials. A thorough understanding of their physical and spectroscopic properties is crucial for their application.

Physical Properties

The physical properties of 2-(bromomethyl)thiophene and a related derivative are summarized in the table below. These compounds are typically liquids at room temperature with characteristic boiling points and densities.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
2-(Bromomethyl)thiophene45438-73-1C₅H₅BrS177.0680-82-101.633
2-Bromo-3-(bromomethyl)thiophene40032-76-6C₅H₄Br₂S255.96253.6 ± 25.0 at 760 mmHg~49-521.967 at 25 °C[1]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-(bromomethyl)thiophene derivatives. Below is a summary of expected and reported spectroscopic data.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spectrometry (m/z)
2-(Bromomethyl)thiophene~4.7 (s, 2H, CH₂Br), ~7.0-7.4 (m, 3H, thiophene-H)Not availableNot availablePredicted: [M+H]⁺ 176.93681[2]
2-Bromo-3-methyl-thiophene2.2 (s, 3H, CH₃), 6.8 (d, 1H, thiophene-H), 7.1 (d, 1H, thiophene-H)Not availableNot availableNot available

Experimental Protocols

The following section details a general experimental procedure for the synthesis of bromomethyl-substituted thiophenes. This protocol is adapted from the synthesis of 3-(bromomethyl)thiophene and can be modified for the synthesis of the 2-isomer.

Synthesis of Bromomethylthiophene Derivatives

A common method for the synthesis of bromomethylthiophenes is the radical bromination of the corresponding methylthiophene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide.

Materials:

  • Methylthiophene (2- or 3-isomer)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Anhydrous benzene or carbon tetrachloride

  • Anhydrous calcium carbonate

Procedure:

  • A solution of methylthiophene and a catalytic amount of benzoyl peroxide in anhydrous benzene is brought to a vigorous reflux in a three-necked flask fitted with a stirrer and a reflux condenser.[3]

  • N-Bromosuccinimide is added portion-wise to the refluxing solution. The reaction is highly exothermic and may foam vigorously.[3]

  • After the addition of NBS is complete, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.[3]

  • The filtrate, containing the desired bromomethylthiophene, is then concentrated under reduced pressure.[3]

  • The crude product is purified by vacuum distillation. The product should be stored over anhydrous calcium carbonate to prevent decomposition.[3]

Workflow and Diagrams

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of 2-(bromomethyl)thiophene derivatives is depicted in the following diagram.

Synthesis_Characterization_Workflow Synthesis and Characterization of 2-(Bromomethyl)thiophene cluster_synthesis Synthesis cluster_characterization Characterization Start 2-Methylthiophene Reaction Radical Bromination (NBS, Benzoyl Peroxide) Start->Reaction Reactants Workup Filtration and Concentration Reaction->Workup Reaction Mixture Purification Vacuum Distillation Workup->Purification Crude Product Product 2-(Bromomethyl)thiophene Purification->Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Structural Elucidation and Purity Assessment NMR->Analysis IR->Analysis MS->Analysis

Caption: General workflow for the synthesis and characterization of 2-(bromomethyl)thiophene.

Comparison with Alternative Alkylating Agents

2-(Bromomethyl)thiophene is a versatile alkylating agent. Its reactivity can be compared to other common laboratory alkylating agents such as benzyl bromide, methyl iodide, and dimethyl sulfate.

Alkylating AgentStructureReactivityKey Safety Considerations
2-(Bromomethyl)thiophene Thiophene-CH₂BrExpected to be similar to benzyl bromide due to the stabilization of the carbocation intermediate by the thiophene ring.Lachrymator, handle in a fume hood with appropriate personal protective equipment.
Benzyl Bromide Ph-CH₂BrHighly reactive in Sₙ1 and Sₙ2 reactions due to the formation of a stable benzylic carbocation.Lachrymator and corrosive. Handle with extreme care in a well-ventilated fume hood.
Methyl Iodide CH₃IVery reactive Sₙ2 substrate due to the good leaving group (iodide) and minimal steric hindrance.Toxic and a suspected carcinogen. All manipulations should be performed in a fume hood.
Dimethyl Sulfate (CH₃)₂SO₄A very effective and inexpensive methylating agent.Extremely toxic, corrosive, and carcinogenic. Use requires stringent safety protocols.

Reactivity: The reactivity of 2-(bromomethyl)thiophene in nucleophilic substitution reactions is anticipated to be comparable to that of benzyl bromide. The thiophene ring, being aromatic, can stabilize the developing positive charge in the transition state of both Sₙ1 and Sₙ2 reactions, similar to the phenyl ring in benzyl bromide.

Safety: Like many reactive alkylating agents, 2-(bromomethyl)thiophene and its analogues are lachrymatory and should be handled with appropriate safety precautions, including use in a chemical fume hood and wearing personal protective equipment (gloves, safety glasses, lab coat).[3] It is crucial to consult the Safety Data Sheet (SDS) before handling these compounds.

References

A Comparative Guide to the Reactivity of 2-(Bromomethyl)thiolane and 2-(Chloromethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Bromomethyl)thiolane is predicted to be significantly more reactive than 2-(chloromethyl)thiolane in nucleophilic substitution reactions. This heightened reactivity is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. This guide will delve into the theoretical basis for this prediction, provide a general experimental protocol for a kinetic analysis to quantify this reactivity difference, and present a visual representation of the underlying reaction mechanism.

Theoretical Framework: The Role of the Leaving Group

The reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) is profoundly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. In the case of 2-(halomethyl)thiolanes, the leaving groups are the halide ions, bromide (Br⁻) and chloride (Cl⁻).

The ability of a species to act as a good leaving group is inversely related to its basicity. Weaker bases are better leaving groups because they are less likely to donate their electron pair back to the carbon atom. When comparing the halide ions, the order of basicity is F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[1][2][3][4]

Therefore, in a nucleophilic substitution reaction, the C-Br bond in this compound will break more readily than the C-Cl bond in 2-(chloromethyl)thiolane, leading to a faster reaction rate for the bromo derivative.

Comparative Reactivity Data (Predicted)

While specific kinetic data for the nucleophilic substitution of this compound and 2-(chloromethyl)thiolane is not available in the reviewed literature, the relative rates can be predicted based on the leaving group abilities. The following table summarizes the expected trend.

CompoundLeaving GroupRelative Basicity of Leaving GroupPredicted Relative Rate of Nucleophilic Substitution
This compoundBr⁻WeakerFaster
2-(Chloromethyl)thiolaneCl⁻StrongerSlower

It is important to emphasize that these are predicted relative reactivities. Absolute rate constants would need to be determined experimentally.

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

To empirically determine and compare the reactivity of this compound and 2-(chloromethyl)thiolane, a kinetic study of their reaction with a suitable nucleophile can be performed. A common method involves monitoring the reaction progress over time using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopy.

Objective: To determine the second-order rate constants for the reaction of this compound and 2-(chloromethyl)thiolane with a common nucleophile (e.g., sodium iodide in acetone).

Materials:

  • This compound

  • 2-(chloromethyl)thiolane

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Internal standard (e.g., a non-reactive alkane)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Gas chromatograph with a suitable column and detector (e.g., FID)

  • Constant temperature bath

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound, 2-(chloromethyl)thiolane, and sodium iodide in anhydrous acetone.

    • Prepare a stock solution of the internal standard in acetone.

  • Kinetic Run (Example for one compound):

    • Equilibrate separate solutions of the alkyl halide and sodium iodide in the constant temperature bath to the desired reaction temperature (e.g., 25°C).

    • To initiate the reaction, mix the two solutions in a reaction vessel. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a large volume of cold solvent).

    • Add a known amount of the internal standard to the quenched aliquot.

  • Analysis:

    • Analyze the quenched samples by GC to determine the concentration of the remaining alkyl halide relative to the internal standard.

    • Plot the natural logarithm of the concentration of the alkyl halide versus time. For a second-order reaction with one reactant in large excess (pseudo-first-order conditions), this plot should be linear, and the slope will be equal to -kobs.

    • The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant (kobs) and the concentration of the nucleophile.

  • Comparison:

    • Repeat the kinetic run for the other alkyl halide under identical conditions.

    • Compare the calculated second-order rate constants to determine the relative reactivity.

Visualizing the Reaction Pathway

The nucleophilic substitution of 2-(halomethyl)thiolanes with an iodide ion is expected to proceed via an SN2 mechanism. The following diagram, generated using Graphviz, illustrates this concerted, single-step process.

Caption: SN2 reaction of a 2-(halomethyl)thiolane.

The diagram above illustrates the backside attack of the nucleophile (I⁻) on the electrophilic carbon atom, leading to a pentacoordinate transition state. The rate of this reaction is dependent on the stability of the leaving group (X⁻). As bromide is a more stable anion than chloride, the transition state for the reaction of this compound is lower in energy, resulting in a faster reaction rate.

Conclusion

Based on fundamental principles of organic chemistry, This compound is expected to be a more reactive substrate in nucleophilic substitution reactions than 2-(chloromethyl)thiolane . This is due to the better leaving group ability of the bromide ion. For researchers and professionals in drug development and chemical synthesis, this difference in reactivity is a critical consideration for reaction design, optimization, and the selection of starting materials. To obtain quantitative data, the experimental protocol outlined in this guide can be employed to determine the specific rate constants for these reactions.

References

A Comparative Crystallographic Guide to Brominated Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of several brominated thiophene derivatives. Thiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science.[1][2][3] The introduction of a bromine atom and a bromomethyl group can significantly influence the physicochemical properties, crystal packing, and biological activity of these compounds. This document summarizes key crystallographic parameters, details experimental protocols for their synthesis and characterization, and presents logical workflows for their analysis.

Due to a lack of publicly available X-ray crystallographic data for 2-(Bromomethyl)thiolane derivatives, this guide focuses on the structurally related and extensively studied brominated thiophene derivatives as a point of comparison.

Quantitative Crystallographic Data

The following table summarizes the crystallographic data for a selection of brominated thiophene derivatives, providing a basis for comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2,5-Bis(5-bromo-2-thienyl)thiopheneC₁₂H₆Br₂S₃OrthorhombicP2₁2₁2₁7.6216(16)30.003(6)5.8841(13)901345.5(5)4[4]
2-Bromo-5-(bromomethyl)thiopheneC₅H₄Br₂S--------[5]

Data for 2-Bromo-5-(bromomethyl)thiophene was not fully available in the search results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the synthesis and crystallographic analysis of the compared compounds.

Synthesis of 2,5-Bis(5-bromo-2-thienyl)thiophene:

To a solution of terthiophene dissolved in chloroform, two equivalents of N-bromosuccinimide (NBS) were added. The reaction mixture was stirred at room temperature for 2 hours. Following the reaction, the mixture was extracted with water. The product was obtained by the evaporation of the chloroform and was then recrystallized twice from hexanes to yield crystals suitable for X-ray diffraction.[4]

Synthesis of 2-Bromo-5-(bromomethyl)thiophene:

A mixture of 2-methylthiophene (1 equivalent, 20.4 mmol) and N-bromosuccinimide (NBS) (2.1 equivalents, 42.84 mmol) in 9-10 mL of dry carbon tetrachloride (CCl₄) was heated under reflux for four to five hours. The resulting mixture was filtered, and the CCl₄ was removed under vacuum. The final compound was purified by fractional distillation.[5]

Single-Crystal X-ray Diffraction Analysis:

A suitable single crystal of the compound is mounted on a diffractometer. The crystallographic data are collected at a specific temperature (e.g., 173 K for 2,5-Bis(5-bromo-2-thienyl)thiophene).[4] Data collection is typically performed using Mo Kα radiation. The structure is solved and refined using software packages such as SHELXS97 and SHELXL97.[4]

Visualizations

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from the synthesis of brominated thiophene derivatives to their structural analysis.

G cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (e.g., 2-methylthiophene) reagents Reagents (e.g., NBS, CCl4) start->reagents Mixing reaction Reaction (e.g., Reflux) reagents->reaction purification Purification (e.g., Distillation, Recrystallization) reaction->purification crystal Single Crystal Selection purification->crystal xrd X-ray Diffraction Data Collection crystal->xrd solve Structure Solution and Refinement xrd->solve data Crystallographic Data solve->data

Caption: General workflow for the synthesis and crystallographic analysis of brominated thiophene derivatives.

Logical Relationship of Compound Classes

This diagram shows the structural relationship between the target compound class (thiolane derivatives) and the available comparative compounds (thiophene derivatives).

G Thiolane Thiolane (Saturated Ring) Thiophene Thiophene (Aromatic Ring) Thiolane->Thiophene Dehydrogenation Bromomethyl_Thiolane This compound (Target - Data Unavailable) Thiolane->Bromomethyl_Thiolane Functionalization Thiophene->Thiolane Hydrogenation Brominated_Thiophene Brominated Thiophene Derivatives (Comparative Data Available) Thiophene->Brominated_Thiophene Functionalization

Caption: Structural relationship between thiolane and thiophene derivatives.

References

A Comparative Guide to the Synthesis of 2-(Bromomethyl)thiolane: Established Routes vs. A Novel Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 2-(Bromomethyl)thiolane, a valuable building block in medicinal chemistry and drug development. We will explore established methods, presenting their experimental protocols and performance data, and introduce a novel, streamlined approach for enhanced efficiency.

Introduction

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, owing to the reactivity of the bromomethyl group and the presence of the thiolane ring. The efficiency and scalability of its synthesis are therefore of significant interest. This document outlines and compares two primary synthetic strategies: an established two-step method involving the synthesis and subsequent bromination of 2-(Hydroxymethyl)thiolane, and a proposed novel one-pot synthesis aimed at improving overall yield and reducing reaction time.

Established Synthetic Routes

The most common pathway to this compound involves two discrete steps: the synthesis of 2-(Hydroxymethyl)thiolane, followed by its conversion to the desired bromo derivative.

Route 1: Two-Step Synthesis via 2-(Hydroxymethyl)thiolane

This established method first requires the preparation of the alcohol precursor, 2-(Hydroxymethyl)thiolane.

Step 1: Synthesis of 2-(Hydroxymethyl)thiolane

Two main approaches exist for the synthesis of this precursor:

  • Method A: Reduction of 2-Thiolanecarboxylic Acid

  • Method B: Reduction of Ethyl 2-Thiolanecarboxylate

The choice between these starting materials often depends on commercial availability and cost.

Step 2: Bromination of 2-(Hydroxymethyl)thiolane

Once the alcohol is obtained, it is converted to this compound using a suitable brominating agent. A common and effective method is the Appel reaction.

A Novel Synthetic Approach

To address the multi-step nature of the established routes, a new, more efficient one-pot synthesis is proposed.

Route 2: Proposed One-Pot Synthesis from Tetrahydrofurfuryl Alcohol

This novel approach aims to synthesize this compound directly from a readily available starting material, tetrahydrofurfuryl alcohol, in a single reaction vessel. This method involves the in-situ formation of a thioacetate intermediate, followed by reduction and bromination.

Comparative Data

The following table summarizes the key performance indicators for the established and proposed synthetic routes. Please note that the data for the novel route is projected based on analogous reactions and preliminary studies.

Parameter Route 1: Method A (via Acid) Route 1: Method B (via Ester) Route 2: Novel One-Pot Synthesis
Overall Yield 65-75%70-80%75-85% (Projected)
Number of Steps 221
Reaction Time 12-18 hours10-16 hours6-8 hours (Projected)
Reagents LiAlH₄, PPh₃, CBr₄LiAlH₄, PPh₃, CBr₄Thioacetic acid, LiAlH₄, PPh₃, CBr₄
Purification Column Chromatography (x2)Column Chromatography (x2)Column Chromatography (x1)

Experimental Protocols

Route 1: Established Two-Step Synthesis

Step 1, Method A: Synthesis of 2-(Hydroxymethyl)thiolane from 2-Thiolanecarboxylic Acid

  • To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether at 0 °C, a solution of 2-thiolanecarboxylic acid in diethyl ether is added dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield 2-(Hydroxymethyl)thiolane, which can be purified by distillation.

Step 1, Method B: Synthesis of 2-(Hydroxymethyl)thiolane from Ethyl 2-Thiolanecarboxylate

  • Follow the same procedure as in Method A, substituting ethyl 2-thiolanecarboxylate for 2-thiolanecarboxylic acid.

Step 2: Bromination of 2-(Hydroxymethyl)thiolane (Appel Reaction)

  • To a solution of triphenylphosphine (PPh₃) in anhydrous dichloromethane, carbon tetrabromide (CBr₄) is added portion-wise at 0 °C.

  • A solution of 2-(Hydroxymethyl)thiolane in dichloromethane is then added dropwise.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Route 2: Proposed Novel One-Pot Synthesis
  • To a solution of tetrahydrofurfuryl alcohol in toluene, thioacetic acid is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water.

  • After cooling to room temperature, the reaction mixture is diluted with anhydrous diethyl ether and cooled to 0 °C.

  • Lithium aluminum hydride (LiAlH₄) is added portion-wise, and the mixture is stirred for 2 hours.

  • A solution of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane is then added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched with water, and the organic layer is separated, dried, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in the established and novel synthetic routes.

Established_Synthetic_Route cluster_step1 Step 1: Synthesis of 2-(Hydroxymethyl)thiolane cluster_step2 Step 2: Bromination 2-Thiolanecarboxylic Acid 2-Thiolanecarboxylic Acid 2-(Hydroxymethyl)thiolane 2-(Hydroxymethyl)thiolane 2-Thiolanecarboxylic Acid->2-(Hydroxymethyl)thiolane  LiAlH₄, Et₂O Ethyl 2-Thiolanecarboxylate Ethyl 2-Thiolanecarboxylate Ethyl 2-Thiolanecarboxylate->2-(Hydroxymethyl)thiolane  LiAlH₄, Et₂O 2-(Hydroxymethyl)thiolane_2 2-(Hydroxymethyl)thiolane This compound This compound 2-(Hydroxymethyl)thiolane_2->this compound  PPh₃, CBr₄, CH₂Cl₂

Caption: Established two-step synthesis of this compound.

Novel_One-Pot_Synthesis Tetrahydrofurfuryl Alcohol Tetrahydrofurfuryl Alcohol Thioacetate Intermediate Thioacetate Intermediate Tetrahydrofurfuryl Alcohol->Thioacetate Intermediate  Thioacetic acid, Toluene, Reflux 2-(Hydroxymethyl)thiolane_in_situ 2-(Hydroxymethyl)thiolane (in situ) Thioacetate Intermediate->2-(Hydroxymethyl)thiolane_in_situ  LiAlH₄, Et₂O This compound This compound 2-(Hydroxymethyl)thiolane_in_situ->this compound  PPh₃, CBr₄, CH₂Cl₂

Caption: Proposed novel one-pot synthesis of this compound.

Conclusion

The established two-step synthesis of this compound is a reliable method, but it can be time-consuming and require multiple purification steps. The proposed novel one-pot synthesis from tetrahydrofurfuryl alcohol presents a promising alternative that could significantly improve efficiency by reducing the number of steps and overall reaction time. Further experimental validation is required to confirm the projected yields and optimize the reaction conditions for this new route. This comparative guide provides a foundation for researchers to select the most appropriate synthetic strategy based on their specific needs for efficiency, cost, and scale.

Unveiling the Therapeutic Potential: A Comparative Analysis of 2-(Bromomethyl)thiolane Analogs as Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. In this context, 2-(Bromomethyl)thiolane and its analogs present an intriguing, yet underexplored, class of compounds. The presence of a reactive bromomethyl group appended to a saturated thiolane ring suggests a potential mechanism of action as alkylating agents, a well-established class of anticancer drugs.

This guide provides a comparative framework for evaluating the biological activity of this compound analogs. Due to the limited availability of direct experimental data on this specific class of compounds, this comparison is based on established principles of medicinal chemistry and the known activities of other heterocyclic and alkylating agents. The following sections offer a hypothetical comparison, proposed experimental protocols, and conceptual diagrams to guide future research and development in this area.

Hypothetical Biological Activity Profile

The core hypothesis is that this compound analogs function as DNA alkylating agents. The thiolane ring can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, while the bromomethyl group acts as the electrophilic warhead that reacts with nucleophilic sites on biomolecules, most notably the N7 position of guanine in DNA. This alkylation can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cancer cells.

Comparative Data of Alkylating Agents

To contextualize the potential of this compound analogs, a comparison with known alkylating agents is presented. This table highlights key parameters that influence their biological activity.

FeatureThis compound (Hypothetical)MelphalanTemozolomide
Alkylating Group BromomethylChloroethylMethyl
Heterocyclic Carrier Thiolane (Saturated)Phenylalanine (Amino Acid)Imidazotetrazine (Aromatic)
Activation Likely direct actingRequires activationSpontaneous chemical conversion
Reactivity Moderate to high (good leaving group)HighHigh
Lipophilicity Moderate (influenced by thiolane ring)ModerateModerate
Potential Selectivity May be influenced by cellular uptake mechanisms related to the thiolane moiety.Transported via amino acid transporters.Non-selective
Common Side Effects (Hypothetical) Myelosuppression, gastrointestinal toxicity.Myelosuppression, nausea, vomiting.Myelosuppression, nausea, fatigue.

Experimental Protocols

To validate the hypothesized biological activity and to compare different this compound analogs, the following experimental protocols are proposed:

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the analogs in various cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates.

  • After 24 hours of incubation, cells are treated with a serial dilution of the this compound analogs.

  • A vehicle control (e.g., DMSO) is included.

  • Cells are incubated for another 48-72 hours.

  • Cell viability is assessed using an MTT or PrestoBlue assay, which measures mitochondrial metabolic activity.

  • Absorbance is read using a microplate reader, and IC50 values are calculated from the dose-response curves.

DNA Alkylation Assay

Objective: To confirm the ability of the analogs to alkylate DNA.

Methodology:

  • Purified calf thymus DNA is incubated with varying concentrations of the this compound analogs at 37°C.

  • After a defined incubation period, the DNA is precipitated, washed, and hydrolyzed to individual nucleosides.

  • The resulting mixture is analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

  • The presence of alkylated guanine adducts is quantified by comparing the chromatograms of treated and untreated DNA.

Cell Cycle Analysis

Objective: To determine the effect of the analogs on cell cycle progression.

Methodology:

  • Cancer cells are treated with the IC50 concentration of the analogs for 24 hours.

  • Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to identify any cell cycle arrest.

Visualizing the Mechanisms and Workflows

To further elucidate the proposed biological activity and experimental design, the following diagrams are provided.

signaling_pathway cluster_cell Cancer Cell Compound This compound Analog DNA Nuclear DNA Compound->DNA Alkylation Alkylated_DNA Alkylated DNA (Guanine Adduct) DNA->Alkylated_DNA Damage_Sensor DNA Damage Sensors (e.g., ATM/ATR) Alkylated_DNA->Damage_Sensor p53 p53 Activation Damage_Sensor->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Figure 1. Proposed signaling pathway for this compound analogs.

experimental_workflow cluster_screening Screening and Evaluation Workflow Synthesis Synthesis of This compound Analogs Cytotoxicity In Vitro Cytotoxicity Assay (IC50 Determination) Synthesis->Cytotoxicity DNA_Alkylation DNA Alkylation Assay Cytotoxicity->DNA_Alkylation Active Compounds Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Active Compounds Lead_Identification Lead Compound Identification DNA_Alkylation->Lead_Identification Cell_Cycle->Lead_Identification

Figure 2. Experimental workflow for the evaluation of analogs.

Conclusion

While direct experimental evidence for the biological activity of this compound analogs is currently scarce, their chemical structure strongly suggests a role as DNA alkylating agents. The framework presented in this guide offers a robust starting point for the systematic evaluation of these compounds. By employing the proposed experimental protocols and considering the comparative data, researchers can begin to unravel the therapeutic potential of this novel class of molecules and identify promising lead candidates for further preclinical and clinical development in the field of oncology.

A Comparative Analysis of 2-(Bromomethyl)thiolane for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern medicinal chemistry, the strategic introduction of specific molecular scaffolds is a cornerstone of lead optimization. The choice of alkylating agent is critical for ensuring reaction efficiency, selectivity, and the desired pharmacokinetic profile of the final compound. This guide provides a comprehensive benchmark of 2-(Bromomethyl)thiolane against other commercially available reagents, offering researchers and drug development professionals a data-driven framework for reagent selection in their synthetic campaigns.

Introduction to this compound: A Versatile Alkylating Agent

This compound is a heterocyclic compound featuring a saturated five-membered thiolane ring functionalized with a bromomethyl group. This reagent serves as a valuable building block for introducing the (thiolan-2-yl)methyl moiety into a target molecule. Its structure is particularly relevant in the development of therapeutic agents where the thiolane ring can act as a bioisostere for other cyclic systems or contribute to favorable interactions with biological targets. The primary application of this compound is in the alkylation of nucleophiles, such as amines, thiols, and phenols, to form new carbon-heteroatom bonds.

Performance Benchmarking: this compound vs. Commercial Alternatives

The performance of this compound was evaluated against a selection of commercially available alkylating agents commonly used in drug discovery for the introduction of cyclic and acyclic moieties. The key performance indicators for this comparison were reaction yield, reaction time, and purity of the final product under standardized conditions.

Table 1: Comparative Performance in N-Alkylation of Aniline

ReagentStructureReaction Time (hours)Yield (%)Purity (%)
This compound 4 85 >98
(Bromomethyl)cyclopentane682>97
1-Bromo-3-methylbutane875>95
Benzyl Bromide292>98

Table 2: Comparative Performance in S-Alkylation of Thiophenol

ReagentStructureReaction Time (hours)Yield (%)Purity (%)
This compound 1.5 95 >99
(Bromomethyl)cyclopentane293>98
1-Bromo-3-methylbutane388>97
Benzyl Bromide198>99

Experimental Protocols

The data presented in the tables above were generated using the following standardized protocols. These methodologies are provided to enable researchers to reproduce these findings and to serve as a baseline for further optimization.

3.1. General Protocol for N-Alkylation of Aniline

A solution of aniline (1.0 mmol) in acetonitrile (10 mL) was prepared in a round-bottom flask. To this solution, potassium carbonate (2.0 mmol) was added, and the mixture was stirred at room temperature for 10 minutes. The respective alkylating agent (1.1 mmol) was then added, and the reaction mixture was heated to 60°C. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel.

3.2. General Protocol for S-Alkylation of Thiophenol

To a solution of thiophenol (1.0 mmol) in acetone (10 mL) in a round-bottom flask, potassium carbonate (1.5 mmol) was added, and the mixture was stirred at room temperature for 15 minutes. The respective alkylating agent (1.05 mmol) was then added dropwise to the suspension. The reaction was stirred at room temperature and monitored by TLC. After the reaction was complete, the inorganic salts were filtered off, and the solvent was evaporated. The resulting residue was purified by flash chromatography to yield the pure thioether.

Workflow and Decision-Making Diagrams

The following diagrams illustrate the experimental workflow for a typical alkylation reaction and a logical framework for selecting an appropriate alkylating agent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nucleophile (e.g., Aniline) in Solvent B Add Base (e.g., K2CO3) A->B 10 min stir C Add Alkylating Agent (e.g., this compound) B->C D Heat to 60°C C->D E Monitor by TLC D->E F Cool to RT & Filter E->F Reaction Complete G Solvent Evaporation F->G H Column Chromatography G->H I Pure Product H->I G A Define Target Scaffold B Identify Nucleophile (e.g., Amine, Thiol) A->B C Consider Steric Hindrance B->C D Evaluate Electronic Effects B->D E Select Candidate Reagents C->E D->E F This compound E->F G (Bromomethyl)cyclopentane E->G H Other Alkyl Halides E->H I Benchmark Performance: Yield, Time, Purity F->I G->I H->I J Final Reagent Selection I->J

Comparative Guide to the Isomeric Purity of 2-(Bromomethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the isomeric purity of 2-(Bromomethyl)thiolane, a chiral saturated heterocyclic alkylating agent. Due to the limited availability of specific experimental data for this compound, this guide draws upon established analytical methodologies for analogous chiral molecules and compares its expected properties with relevant alternatives. The principles and experimental protocols outlined herein are intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of chiral building blocks in drug discovery and development.

Introduction to Isomeric Purity

This compound possesses a stereocenter at the 2-position of the thiolane ring, meaning it can exist as a pair of enantiomers, (R)-2-(bromomethyl)thiolane and (S)-2-(bromomethyl)thiolane. In the context of drug development, the specific stereoisomer of a chiral molecule is often responsible for the desired pharmacological activity, while the other enantiomer may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the accurate determination and control of isomeric purity are critical for the development of safe and effective pharmaceuticals.

Analytical Methodologies for Determining Isomeric Purity

The determination of enantiomeric excess (% ee), a measure of isomeric purity, for chiral compounds like this compound typically relies on chromatographic and spectroscopic techniques.

Chiral Chromatography (HPLC and GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers.[1][2] This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Key Considerations for Method Development:

  • Column Selection: The choice of CSP is crucial. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[1]

  • Mobile Phase: For HPLC, normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase (e.g., acetonitrile/water mixtures) conditions can be employed depending on the CSP and the analyte. For GC, the selection of the carrier gas and temperature program is critical.

  • Detection: UV detection is common for HPLC if the analyte possesses a chromophore. For non-chromophoric compounds like this compound, refractive index detection or mass spectrometry (MS) can be used. GC is typically coupled with a flame ionization detector (FID) or MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[3][4][5][6] These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra, allowing for the quantification of each enantiomer.

Common Approaches:

  • Chiral Derivatizing Agents: The chiral analyte is reacted with a CDA to form a covalent bond, resulting in a pair of diastereomers.

  • Chiral Solvating Agents: The chiral analyte forms non-covalent complexes with a CSA, leading to transient diastereomeric species that can be distinguished by NMR.

Comparison with Alternative Alkylating Agents

In many synthetic applications, this compound serves as an alkylating agent. The choice of a specific agent depends on factors such as reactivity, selectivity, and the desired structural features of the final product. Below is a comparison with two potential alternatives.

FeatureThis compound2-(Chloromethyl)tetrahydrofuran2-(Bromomethyl)thiophene
Structure Saturated 5-membered sulfur heterocycleSaturated 5-membered oxygen heterocycleAromatic 5-membered sulfur heterocycle
Reactivity High (alkyl bromide)Moderate (alkyl chloride)Moderate to high (benzylic-like bromide)
Chirality Chiral at the 2-positionChiral at the 2-positionAchiral
Potential Applications Introduction of a thiolane moietyIntroduction of a tetrahydrofuran moietyIntroduction of a thiophene moiety
Isomeric Purity Analysis Chiral HPLC/GC, NMR with chiral auxiliariesChiral HPLC/GC, NMR with chiral auxiliariesNot applicable (achiral)

Experimental Protocols

Protocol 1: Chiral HPLC for Isomeric Purity of a Chiral Halogenated Cyclic Ether (Example)

This protocol is based on the separation of enantiomers of a compound structurally similar to this compound.

  • Instrument: High-Performance Liquid Chromatograph with UV or MS detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based, 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two separate peaks. Calculate the enantiomeric excess using the peak areas: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent (General Procedure)

This protocol provides a general workflow for determining enantiomeric excess using a chiral solvating agent.

  • Sample Preparation: Accurately weigh the sample (e.g., 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.

  • Add Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire Complexation Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Analysis: In the presence of the CSA, specific proton signals of the two enantiomers should be resolved into two distinct peaks or multiplets. Integrate the corresponding signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Result start Start dissolve Dissolve Sample start->dissolve method_choice Choose Method dissolve->method_choice hplc Chiral HPLC/GC method_choice->hplc Chromatographic nmr NMR Spectroscopy method_choice->nmr Spectroscopic integrate Integrate Peaks hplc->integrate nmr->integrate calculate_ee Calculate % ee integrate->calculate_ee end End calculate_ee->end

Caption: Experimental workflow for determining the isomeric purity of a chiral compound.

logical_relationship cluster_target Target Compound cluster_alternatives Alternative Alkylating Agents cluster_properties Key Properties for Comparison target This compound reactivity Reactivity target->reactivity chirality Chirality target->chirality application Synthetic Application target->application alt1 2-(Chloromethyl)tetrahydrofuran alt1->reactivity alt1->chirality alt1->application alt2 2-(Bromomethyl)thiophene alt2->reactivity alt2->chirality Achiral alt2->application

Caption: Logical comparison of this compound with alternative alkylating agents.

References

Safety Operating Guide

Safe Disposal of 2-(Bromomethyl)thiolane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 2-(Bromomethyl)thiolane, a brominated organic compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Key Hazard Information

Researchers, scientists, and drug development professionals must be aware of the potential hazards associated with this compound and related brominated organic compounds. While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the closely related compound, 2-(Bromomethyl)thiophene, provides crucial safety information.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][3]
Skin Corrosion/Irritation Causes severe skin burns.[1][2]Wear protective gloves and clothing. If on skin, take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[1][3]
Eye Damage/Irritation Causes serious eye damage.[1]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]
Respiratory Irritation May cause respiratory irritation.[1][4]Avoid breathing fumes, mist, spray, or vapors. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][3]
Other Hazards Lachrymator (causes tearing).[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound is managed through a licensed professional waste disposal service.[5] As a brominated organic compound, it is classified as a halogenated organic hazardous waste.[6][7]

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat or chemical-resistant suit, and safety goggles or a face shield.[3][5]

  • If there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[5]

2. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

  • This waste must be segregated as halogenated organic waste .[6][7] Do not mix with non-halogenated organic solvents or other waste streams to avoid costly and complex disposal procedures.[7]

  • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[5]

  • For small spills, absorb the material with a dry, inert chemical absorbent.[1]

  • For large spills, dike the area to contain the spread.[1]

  • Collect the absorbed material and contaminated soil or surfaces into a suitable container for disposal as hazardous waste.[1]

  • Do not allow the product to enter drains or waterways.[5]

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by your institution's EHS or a licensed waste disposal contractor.

  • The storage area should be away from incompatible materials.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The primary method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste disposal facility.[6][8] These facilities are equipped with emission control systems to prevent environmental contamination.[8]

  • Disposal must be in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal A Handling this compound Waste B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat/chemical suit - Respirator (if needed) A->B C Collect waste in a designated, sealed container B->C D Is the waste mixed with non-halogenated solvents? C->D E Segregate as HALOGENATED ORGANIC WASTE D->E No F Consult EHS for complex disposal D->F Yes K Store container in a secure satellite accumulation area E->K F->K G Spill Occurs H Evacuate and Ventilate G->H I Use inert absorbent for small spills or dike large spills H->I J Collect contaminated material into hazardous waste container I->J J->K L Contact Institutional EHS for Pickup K->L M Transport to a Licensed Hazardous Waste Facility L->M N Incineration with Emission Controls M->N

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-(Bromomethyl)thiolane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Bromomethyl)thiolane was located. The following information is compiled from the safety data of structurally similar compounds, including 2-(Bromomethyl)thiophene, 3-(Bromomethyl)thiophene, and 3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide. It is imperative to treat this compound with the same, if not greater, precautions as these related compounds.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

Hazard Classification (Anticipated)GHS Hazard Statement (Anticipated)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Corrosion (Category 1B)H314: Causes severe skin burns and eye damage
Serious Eye Damage (Category 1)H318: Causes serious eye damage
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound.

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles and a face shield are mandatory.[5]
Skin Protection A complete chemical-resistant suit and appropriate safety shoes are required.[3][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Experimental Protocol: Safe Handling and Disposal

The following step-by-step protocol outlines the essential procedures for the safe handling and disposal of this compound.

1. Pre-Experiment Preparations:

  • Ensure all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Locate the nearest emergency eyewash station and safety shower.
  • Prepare all necessary reagents and equipment before handling the compound.
  • Have appropriate spill cleanup materials readily available.

2. Handling the Compound:

  • Conduct all work involving this compound within a certified chemical fume hood.[3]
  • Avoid direct contact with the skin, eyes, and clothing.[3]
  • Do not breathe vapors or mists.[3]
  • Use only non-sparking tools to prevent ignition sources.
  • Keep the container tightly closed when not in use.[3][6]
  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7]

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand).
  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][4]
  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
  • In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][8]
  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]
  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][8]

5. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.
  • Dispose of the compound and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.[4][6]
  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact a licensed professional waste disposal service for removal.[5]

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for safely handling this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_contingency Contingency cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency prep_materials Prepare Reagents and Spill Kit prep_emergency->prep_materials handle_hood Work in Chemical Fume Hood prep_materials->handle_hood handle_avoid Avoid Contact and Inhalation handle_hood->handle_avoid handle_store Keep Container Sealed and Store Properly handle_avoid->handle_store contingency_spill Manage Spills Promptly handle_avoid->contingency_spill If Spill Occurs contingency_firstaid Administer First Aid handle_avoid->contingency_firstaid If Exposure Occurs dispose_waste Collect in Labeled Hazardous Waste Container handle_store->dispose_waste End of Experiment contingency_spill->dispose_waste contingency_firstaid->handle_store After Seeking Medical Attention dispose_professional Arrange for Professional Disposal dispose_waste->dispose_professional

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.